Azido-PEG1-Val-Cit-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H29N7O6 |
|---|---|
Peso molecular |
415.45 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1 |
Clave InChI |
OISSTCBEWJVATK-AMGKYWFPSA-N |
SMILES isomérico |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
what is the structure of Azido-PEG1-Val-Cit-OH
An In-depth Technical Guide to the Structure of Azido-PEG1-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure of this compound, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Understanding the specific arrangement of its constituent parts is crucial for its application in targeted drug delivery.
Molecular Structure Overview
This compound is a multi-component molecule designed with specific functionalities at each end and a cleavable peptide unit in the middle. It is comprised of four primary components: an azido (B1232118) group for bio-orthogonal conjugation, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a dipeptide composed of valine and citrulline that is selectively cleaved by lysosomal enzymes. The molecule is terminated with a carboxylic acid group.
The systematic connectivity of these units is as follows: The azido group is linked to a PEG1 spacer. This spacer is then connected to the N-terminus of a valine residue through an amide bond. The valine, in turn, is linked to a citrulline residue via a peptide bond. The C-terminus of the citrulline is a free carboxylic acid.
Component Breakdown
Azido Group (N₃)
The terminal azido group is a key functional moiety for "click chemistry." This allows for the covalent attachment of the linker to a payload molecule that has been modified with an alkyne group, forming a stable triazole ring. This bio-orthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.
PEG1 Linker (-O-CH₂-CH₂-)
The single polyethylene glycol (PEG) unit, denoted as PEG1, serves as a hydrophilic spacer. The inclusion of this PEG unit can improve the aqueous solubility of the entire ADC construct and can also provide steric hindrance, which may prevent aggregation and non-specific binding.
Valine-Citrulline (Val-Cit) Dipeptide
The Val-Cit dipeptide is a crucial element for the conditional release of the cytotoxic payload. This specific dipeptide sequence is designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Once the ADC is internalized into a target cell and trafficked to the lysosome, cathepsin B cleaves the peptide bond between the valine and citrulline residues. This cleavage event initiates the release of the conjugated drug.[1]
Carboxylic Acid (-OH)
The terminal hydroxyl group is part of the carboxylic acid at the C-terminus of the citrulline residue.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₉N₇O₆ |
| Molecular Weight | 415.44 g/mol |
| Purity (Typical) | >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Structural Diagram
The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of its functional components.
Chemical structure of this compound.
Experimental Protocols
This document focuses on the chemical structure of this compound. Detailed experimental protocols for the synthesis of this molecule are typically proprietary to the commercial suppliers. For methodologies regarding the use of this linker in ADC development, researchers should refer to relevant scientific literature on ADC conjugation and payload release assays.
Applications in Drug Development
The unique structural features of this compound make it a valuable tool in the field of targeted cancer therapy. Its application as a cleavable linker in ADCs allows for the specific delivery of potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and improving the therapeutic index of the drug. The presence of the azido group provides a versatile handle for the attachment of a wide range of payloads through click chemistry, offering flexibility in the design and synthesis of novel ADCs.
References
The Gatekeeper of Cellular Entry: An In-depth Technical Guide to the Val-Cit Linker's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its remarkable balance of stability in systemic circulation and susceptibility to cleavage within the target cell has established it as a critical component in the targeted delivery of potent cytotoxic agents. This technical guide provides a comprehensive examination of the Val-Cit linker's mechanism of action, supported by quantitative data and detailed experimental protocols to inform and guide researchers in the field of targeted therapeutics.
Core Mechanism: A Tale of Two Environments
The efficacy of the Val-Cit linker hinges on its differential stability in two distinct biological environments: the bloodstream and the intracellular lysosome.[1] An ideal ADC linker must remain intact while in circulation to prevent the premature release of its cytotoxic payload, which could lead to off-target toxicity and a diminished therapeutic window.[1][2] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to liberate the potent cytotoxic drug.[1][2]
The Val-Cit dipeptide is exquisitely designed to meet these opposing requirements. It exhibits high stability in the neutral pH of the bloodstream but is readily recognized and cleaved by specific proteases that are highly active in the acidic environment of the lysosome, most notably Cathepsin B.[1][2][3]
The Journey of a Val-Cit Linked ADC: From Circulation to Cellular Demise
The mechanism of action of a Val-Cit linked ADC can be delineated into a series of sequential steps, beginning with systemic administration and culminating in the targeted destruction of a cancer cell.
References
role of the PEG1 spacer in ADC linkers
An In-depth Technical Guide on the Role of the PEG1 Spacer in ADC Linkers for Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1] Polyethylene glycol (PEG) has been widely incorporated into linker designs to enhance the physicochemical properties of ADCs, primarily by increasing hydrophilicity to counteract the hydrophobicity of many cytotoxic payloads.[2][3] While longer PEG chains (e.g., PEG4, PEG8, PEG12) are commonly used, the role of the shortest possible PEG spacer, a single ethylene (B1197577) glycol unit (PEG1), is a subject of increasing interest for fine-tuning ADC properties. This guide provides a detailed examination of the , summarizing key quantitative data, experimental protocols, and relevant biological pathways.
Core Function of the PEG1 Spacer
The primary role of incorporating a PEG spacer, even one as short as a single ethylene glycol unit, is to modulate the hydrophilicity and steric environment of the linker-payload complex.[4] While longer PEG chains provide more significant increases in solubility and hydrodynamic radius, the PEG1 spacer can still have a notable impact on ADC characteristics.
Impact on Physicochemical Properties
A PEG1 spacer can subtly increase the hydrophilicity of the linker-payload, which can be crucial for preventing aggregation, especially when working with highly hydrophobic payloads.[5] This modest increase in solubility can also be beneficial during the conjugation process, potentially leading to more efficient and reproducible manufacturing of ADCs.[3]
Influence on Pharmacokinetics and Stability
The length of the PEG spacer is a critical determinant of an ADC's pharmacokinetic profile. Generally, increasing PEG length leads to slower clearance and longer plasma half-life.[5][6] However, even a short PEG1 spacer can influence stability. In one study, an ADC with a PEG1 spacer showed less premature payload release in plasma compared to a PEG4 spacer, suggesting that shorter PEG chains can enhance stability in certain contexts.[7] This highlights the nuanced role of PEG length and the importance of empirical testing for each specific ADC.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing ADCs with varying PEG linker lengths. It is important to note that direct comparisons are challenging due to differences in antibodies, payloads, and experimental models across studies.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | Cell Line | IC50 (ng/mL) | Reference |
| Affibody-PEG4-MMAE | NCI-N87 | 1.5 | [8] |
| Affibody-PEG10k-MMAE | NCI-N87 | 22 | [8] |
| Trastuzumab-PEG8-MMAE | SK-BR-3 | ~10 | [6] |
| Trastuzumab-PEG12-MMAE | SK-BR-3 | ~15 | [6] |
| Trastuzumab-PEG24-MMAE | SK-BR-3 | ~20 | [6] |
Table 2: Impact of PEG Spacer Length on Pharmacokinetics (PK)
| ADC Construct | Animal Model | Clearance (mL/day/kg) | Half-life (h) | Reference |
| Trastuzumab-mDPR-MMAE | Rat | ~15 | ~100 | [9] |
| Trastuzumab-mDPR-PEG4-MMAE | Rat | ~10 | ~150 | [9] |
| Trastuzumab-mDPR-PEG8-MMAE | Rat | ~5 | ~200 | [9] |
| Trastuzumab-mDPR-PEG12-MMAE | Rat | ~5 | ~200 | [9] |
| Affibody-PEG4-MMAE | Mouse | - | 1.2 | [8] |
| Affibody-PEG10k-MMAE | Mouse | - | 13.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs with different linkers.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for DAR determination.[10]
-
Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[10]
-
Chromatography:
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated as the weighted average of the peak areas.[]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Method: A common method is the MTT assay, which measures cell viability.[12][13]
-
Procedure:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells.[14]
-
Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression.[14]
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring payload release over time.
-
Method: LC-MS is used to quantify the amount of intact ADC or released payload.[16][17]
-
Procedure:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[18]
-
Sample Preparation: At each time point, capture the ADC from the plasma using protein A magnetic beads.[18]
-
Analysis of Intact ADC: Elute the ADC from the beads and analyze by LC-MS to determine the change in DAR over time.[19]
-
Analysis of Released Payload: Alternatively, extract the released payload from the plasma supernatant and quantify it using LC-MS/MS.[20]
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability of the ADC.[21]
Visualizations of Key Pathways and Workflows
ADC Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Evaluation
Caption: Preclinical evaluation workflow for an ADC candidate.
Conclusion
The linker is a pivotal component in the design of effective and safe ADCs. While longer PEG chains are often employed to significantly alter ADC properties, the inclusion of a short PEG1 spacer can be a valuable strategy for fine-tuning hydrophilicity and stability. The available data, though limited specifically for PEG1, suggests that even a single ethylene glycol unit can impact payload release and overall ADC performance. Therefore, a systematic evaluation of a series of short PEG linkers, including PEG1, is warranted during the lead optimization phase of ADC development to identify the ideal linker for a given antibody-payload combination. This empirical approach will enable the rational design of next-generation ADCs with an optimized therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. hpst.cz [hpst.cz]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. researchgate.net [researchgate.net]
The Azido Group: A Lynchpin in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the way scientists interrogate biological systems. At the heart of this revolution lies the azido (B1232118) group, a small, stable, and bio-inert functional group that has become an indispensable tool for site-specific modification of biomolecules. Its ability to participate in highly selective and efficient ligation reactions, without interfering with native biological processes, has propelled advancements in drug development, proteomics, and our fundamental understanding of cellular signaling. This technical guide provides a comprehensive overview of the function of the azido group in bioconjugation, with a focus on the core chemistries, experimental protocols, and applications relevant to researchers and drug development professionals.
Core Principles of Azide-Based Bioconjugation
The utility of the azido group (–N₃) in bioconjugation stems from its unique chemical properties. It is virtually absent in biological systems, making it a truly bioorthogonal functional group. Furthermore, it is small and does not typically perturb the structure or function of the biomolecule to which it is attached. The azide's reactivity is "unmasked" through specific, highly efficient chemical reactions with a partner functional group, enabling the precise covalent labeling of proteins, glycans, nucleic acids, and lipids.
Three primary bioorthogonal reactions have been developed to exploit the reactivity of the azido group:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and versatile "click" reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with an azide, ideal for live-cell imaging and in vivo applications.
-
Staudinger Ligation: A metal-free reaction between an azide and a phosphine (B1218219) to form a stable amide bond.
Quantitative Comparison of Azide-Based Bioconjugation Chemistries
The choice of bioconjugation strategy depends on the specific application, balancing the need for rapid kinetics, high yield, and biocompatibility. The following tables summarize key quantitative data for the three major azide-based ligation methods.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility | Key Advantage | Key Disadvantage |
| CuAAC | Azide + Terminal Alkyne | ~1 - 100[1] | Low for live cells due to copper toxicity[1] | Extremely high reaction rate and efficiency[1] | Copper catalyst toxicity[1] |
| SPAAC | Azide + Strained Alkyne | ~0.1 - 1 (for common cyclooctynes)[1] | High; ideal for live cells and in vivo applications[1] | Excellent biocompatibility with fast kinetics[1] | Bulky cyclooctyne may cause steric hindrance |
| Staudinger Ligation | Azide + Phosphine | ~0.001[1] | High; suitable for live cells[1] | Forms a native amide bond (traceless version)[1][2] | Slow kinetics; phosphines prone to oxidation[1] |
Table 1: General comparison of key features of CuAAC, SPAAC, and Staudinger ligation.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DIBO | Benzyl (B1604629) Azide | ~0.3 - 0.7 | [1] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [1] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [1] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [3] |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [3] |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [3] |
Table 2: Comparison of second-order rate constants for various cyclooctynes in SPAAC reactions with benzyl azide. Note that reaction rates can vary depending on the solvent and temperature.
| Phosphine Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ | [4][5][6] |
Table 3: Second-order rate constant for the traceless Staudinger ligation.
Reaction Mechanisms and Workflows
Visualizing the underlying chemical transformations and experimental procedures is crucial for understanding and implementing these powerful techniques.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a copper(I)-acetylide intermediate, which then reacts with the azide to form a stable 1,4-disubstituted 1,2,3-triazole.
A typical workflow for labeling a protein with a fluorescent dye using CuAAC involves introducing an alkyne or azide handle into the protein, followed by the click reaction with the corresponding dye derivative.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free reaction driven by the high ring strain of cyclooctynes. This makes it ideal for applications in living systems where the toxicity of copper is a concern.
The workflow for SPAAC is simpler than CuAAC as it does not require a catalyst. This is particularly advantageous for live-cell imaging.
Staudinger Ligation
The Staudinger ligation involves the reaction of an azide with a triarylphosphine, which contains an ortho ester group. This leads to the formation of an aza-ylide intermediate that rearranges to form a stable amide bond.
Detailed Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the labeling of a protein containing an azide or alkyne functionality with a corresponding alkyne or azide-modified fluorescent dye.
Materials:
-
Azide or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne or azide-functionalized fluorescent dye (10 mM stock in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water).
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
In a microcentrifuge tube, combine the azide or alkyne-modified protein (final concentration 10-50 µM) and the corresponding alkyne or azide-dye (2-10 fold molar excess).
-
In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.[5]
-
Add the catalyst premix to the protein-dye mixture to a final copper concentration of 50-250 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purify the labeled protein from excess reagents using a size-exclusion chromatography column.
-
Analyze the purified conjugate by SDS-PAGE with fluorescence scanning and mass spectrometry to confirm labeling and determine the degree of labeling.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the metabolic labeling of cellular glycans with an azido sugar followed by fluorescent labeling using a cyclooctyne-dye conjugate.
Materials:
-
Mammalian cells in culture.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (10 mM stock in DMSO).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) (1 mM stock in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Culture cells in the presence of 25-50 µM Ac₄ManNAz for 2-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Wash the cells twice with PBS to remove unincorporated azido sugar.
-
Add the cyclooctyne-fluorophore conjugate to the cells at a final concentration of 10-50 µM in fresh culture medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the excess fluorescent probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol for Staudinger Ligation for Surface Functionalization
This protocol describes the immobilization of an azide-containing biomolecule onto a phosphine-functionalized surface.
Materials:
-
Phosphine-functionalized glass slide.
-
Azide-containing biomolecule (e.g., peptide, oligonucleotide) in PBS, pH 7.4.
-
Washing buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
Procedure:
-
Prepare a solution of the azide-containing biomolecule in PBS at a concentration of 10-100 µM.
-
Incubate the phosphine-functionalized glass slide with the biomolecule solution for 2-12 hours at room temperature in a humidified chamber.
-
Wash the slide extensively with the washing buffer to remove non-covalently bound biomolecules.
-
Block any remaining reactive sites on the surface by incubating the slide with the blocking buffer for 1 hour at room temperature.
-
Wash the slide again with the washing buffer and then with deionized water.
-
The surface is now functionalized with the biomolecule and can be used for downstream applications such as immunoassays or microarray analysis.
Applications in Research and Drug Development
The versatility of azide-based bioconjugation has led to its widespread adoption in numerous areas of research and drug development.
Drug Development and Antibody-Drug Conjugates (ADCs)
In drug development, azide-alkyne cycloaddition is a powerful tool for creating antibody-drug conjugates (ADCs).[7][8] This technology allows for the site-specific attachment of potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing off-target toxicity. The workflow for ADC development often involves the introduction of an azide or alkyne handle into the antibody, followed by conjugation to a drug molecule carrying the complementary functionality.
Proteomics and Activity-Based Protein Profiling (ABPP)
In proteomics, azide-based probes are used for activity-based protein profiling (ABPP). This technique allows for the identification and characterization of active enzymes within complex biological samples.[9] A typical ABPP workflow involves labeling the proteome with an alkyne-containing probe that covalently modifies the active site of a specific class of enzymes. The labeled proteins are then conjugated to an azide-biotin tag via CuAAC, allowing for their enrichment and subsequent identification by mass spectrometry.
Visualizing Cellular Signaling Pathways
Metabolic labeling with azido sugars, followed by bioorthogonal ligation, is a powerful strategy for visualizing and studying the role of glycosylation in cellular signaling. For example, the dynamics of cell surface sialylation, a key post-translational modification involved in cell-cell recognition and signaling, can be monitored by feeding cells with an azido-sialic acid precursor and subsequent labeling with a fluorescent probe via SPAAC.
Conclusion
The azido group has firmly established itself as a cornerstone of modern bioconjugation. The development of a suite of bioorthogonal reactions, including the highly efficient CuAAC, the biocompatible SPAAC, and the amide-bond forming Staudinger ligation, provides researchers with a versatile toolkit for the precise and stable modification of biomolecules. These technologies are not only advancing our understanding of fundamental biological processes but are also driving the development of next-generation therapeutics and diagnostics. As research continues to refine these chemistries and develop new bioorthogonal pairs, the scope of applications for azide-based bioconjugation is set to expand even further, promising exciting new discoveries in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of Azido-PEG1-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Azido-PEG1-Val-Cit-OH, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This molecule incorporates a terminal azide (B81097) group for bioorthogonal click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a dipeptide sequence of valine-citrulline (Val-Cit) that is selectively cleaved by the lysosomal enzyme cathepsin B. This guide details the physicochemical properties, synthesis, characterization, and application of this linker, supported by experimental protocols and visual diagrams to facilitate its effective use in research and drug development.
Core Chemical Properties
This compound is a precisely designed molecule that bridges a biomolecule, such as an antibody, to a therapeutic payload. Its structure is optimized for stability in systemic circulation and specific cleavage within the target cell's lysosomal compartment.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. While specific experimental data for solubility and stability are not extensively published, general characteristics can be inferred from the properties of its constituent parts and related molecules.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₆H₂₉N₇O₆ | [][2] |
| Molecular Weight | 415.45 g/mol | [][2] |
| Appearance | White to off-white solid | Typical for purified peptides. |
| Purity | >96% (typically >98%) | As specified by commercial suppliers.[] |
| Solubility | Soluble in Water, DMSO, DMF | Inferred from similar PEGylated molecules.[3] Quantitative data (e.g., mg/mL) is not readily available and should be determined empirically. |
| Storage | Store at -20°C, sealed and protected from moisture and light. | Recommended for long-term stability of azide-containing peptides.[4] |
Stability
The stability of this compound is a critical factor in its application, particularly in the context of ADCs which must remain intact in the bloodstream to prevent premature drug release.
-
pH Stability: The Val-Cit linker is designed to be stable at the physiological pH of blood (pH 7.4) but is susceptible to cleavage in the acidic environment of lysosomes (pH 4.5-5.0), where cathepsin B is optimally active.[][5] The amide bonds of the peptide backbone are generally stable under physiological conditions.
-
Thermal Stability: Organic azides are energetic molecules and can be sensitive to heat.[6][7] While the overall molecule is relatively stable, exposure to high temperatures should be avoided.[8] It is recommended to handle the compound with non-metal spatulas and avoid concentrating solutions to dryness under high heat.
-
Chemical Stability: The azide group is a robust functional group for click chemistry but can be reduced to an amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or phosphines. This should be considered when planning multi-step conjugation strategies.
Reactivity
The reactivity of this compound is defined by its two key functional groups: the terminal azide and the Val-Cit dipeptide.
-
Azide Group (Click Chemistry): The azide moiety allows for highly specific and efficient conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN). This bioorthogonal reaction, known as "click chemistry," can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[2][9]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click reaction that is highly biocompatible. The reaction rates are influenced by the specific cyclooctyne used, the solvent, and the temperature. The presence of a PEG linker can increase the reaction rate.[10][11] Typical second-order rate constants for SPAAC reactions are in the range of 0.1 to 1 M⁻¹s⁻¹.[10][11]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is generally faster than SPAAC but requires a copper catalyst, which can be toxic to cells. Careful selection of ligands and reaction conditions is necessary to minimize cytotoxicity.[9][12]
-
-
Val-Cit Dipeptide (Enzymatic Cleavage): The Val-Cit dipeptide is a well-established substrate for the lysosomal cysteine protease, cathepsin B.[13][14] This enzyme is often overexpressed in tumor cells.[13] Upon internalization of the ADC into the lysosome, cathepsin B cleaves the peptide bond between citrulline and the adjacent part of the linker (often a PABC self-immolative spacer), leading to the release of the cytotoxic payload.[13]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and functional assessment of this compound and its conjugates.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.
Materials:
-
Rink amide resin
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
Azido-PEG1-acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Resin Preparation: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Citrulline):
-
Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and add it to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and add the mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Azido-PEG1-acid Coupling:
-
Activate Azido-PEG1-acid with HBTU/HOBt and DIPEA in DMF.
-
Add the activated acid to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and then purify by reverse-phase HPLC.
Purification by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides like this compound.
System:
-
HPLC or UPLC system with a UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water/ACN).
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization
2.3.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized linker.
System:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified linker in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).
-
Analysis: Infuse the sample directly or via LC-MS into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other common adducts (e.g., [M+Na]⁺). The experimentally determined mass should match the theoretical mass of the compound.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the structure of the linker.
System:
-
NMR spectrometer (400 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the linker in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, integrations, and coupling patterns of the protons to confirm the presence of the valine, citrulline, and PEG moieties.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay measures the release of a payload from a conjugate in the presence of cathepsin B.
Materials:
-
ADC or a model conjugate of the linker with a payload.
-
Recombinant human cathepsin B.
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT.
-
Quenching solution: Acetonitrile with an internal standard.
Protocol:
-
Reaction Setup:
-
Prepare the assay buffer and pre-warm to 37°C.
-
Add the ADC to the reaction buffer to a final concentration of approximately 100 µg/mL.
-
-
Initiate Reaction: Start the reaction by adding activated cathepsin B (e.g., 1 µM final concentration).
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the intact ADC peak and the appearance of the released payload peak over time.
-
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
Signaling Pathways and Experimental Workflows
ADC Internalization and Payload Release Pathway
The following diagram illustrates the mechanism of action of an ADC utilizing the this compound linker.
Experimental Workflow for ADC Synthesis
The diagram below outlines a typical workflow for the synthesis of an antibody-drug conjugate using this compound and click chemistry.
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation and drug delivery. Its well-defined chemical properties, including a bioorthogonal azide handle, a hydrophilic PEG spacer, and a protease-cleavable dipeptide linker, allow for the precise construction of sophisticated therapeutic agents like ADCs. Understanding its stability, reactivity, and the experimental protocols for its use is essential for researchers and scientists aiming to develop next-generation targeted therapies. While some specific quantitative data may require empirical determination, the information and protocols provided in this guide offer a solid foundation for the successful application of this important chemical entity.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Azido-PEG1-acid, 1393330-34-1 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic azide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility and Stability of Azido-PEG1-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG1-Val-Cit-OH, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core physicochemical properties, experimental protocols for assessment, and key biological pathways associated with this molecule.
Introduction to this compound
This compound is a bifunctional linker containing an azide (B81097) group for click chemistry conjugation, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a dipeptide (Valine-Citrulline) sequence that is selectively cleaved by lysosomal proteases, such as Cathepsin B.[1] This targeted cleavage mechanism is fundamental to the site-specific release of cytotoxic payloads within tumor cells, a cornerstone of modern ADC design.
Physicochemical Properties
The solubility and stability of this compound are critical parameters that influence its handling, conjugation efficiency, and the overall performance of the resulting ADC.
Solubility
The solubility of peptide-based linkers can be challenging to predict and is influenced by factors such as amino acid composition, peptide length, and pH. The inclusion of a PEG spacer is a common strategy to improve the aqueous solubility of more hydrophobic molecules.[2]
| Solvent/System | Expected Solubility | Rationale & Remarks |
| Water | Low to Moderate | The peptide backbone has limited water solubility. The PEG spacer enhances aqueous solubility, but the overall hydrophobicity of the Val-Cit motif can limit solubility. |
| Aqueous Buffers (e.g., PBS) | Moderate | Solubility is pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated, which may slightly improve solubility. |
| Organic Solvents (DMSO, DMF) | High | Polar aprotic solvents are generally effective at dissolving peptide-based molecules. DMSO is a common choice for preparing stock solutions. |
| Alcohols (Methanol, Ethanol) | Moderate to High | These solvents can typically dissolve compounds with both polar and non-polar characteristics. |
Stability
The stability of this compound is paramount for its successful application in ADCs, ensuring the integrity of the linker during storage, conjugation, and systemic circulation, while allowing for efficient cleavage at the target site.
| Condition | Expected Stability | Rationale & Remarks |
| Solid State (Lyophilized Powder) | High | When stored under appropriate conditions (cool and dry), the lyophilized powder is expected to be stable for extended periods. |
| Aqueous Solution (pH ~7.4) | Moderate | Peptide bonds can be susceptible to hydrolysis over long periods, though generally stable. The azide group is stable under these conditions. |
| Acidic Conditions (pH < 5) | Moderate to Low | Peptide bonds can be more prone to hydrolysis under strongly acidic conditions. |
| Basic Conditions (pH > 9) | Moderate to Low | Peptide bonds can be susceptible to hydrolysis under basic conditions. |
| In Plasma/Serum | High | The Val-Cit dipeptide is designed to be stable in systemic circulation and resistant to cleavage by plasma proteases.[3] |
| In Lysosomal Environment (Acidic pH, presence of Cathepsin B) | Low | The Val-Cit linker is specifically designed to be cleaved by Cathepsin B, which is active in the acidic environment of lysosomes.[1][4] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of solubility and stability of this compound.
Protocol for Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound (lyophilized powder)
-
Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Incubate the vials at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or reverse-phase HPLC with a standard curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
-
Protocol for Stability Assessment in Buffer (HPLC-Based)
Objective: To evaluate the stability of this compound in a buffered solution over time.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with a C18 reverse-phase column
-
Incubator or water bath
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the solution at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Quench any potential degradation by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the sample to precipitate any salts and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life.
-
Protocol for Cathepsin B Cleavage Assay
Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.
Materials:
-
This compound
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with 1% formic acid
-
LC-MS system
Procedure:
-
Enzyme Activation:
-
Activate Cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.
-
-
Reaction Setup:
-
Prepare a solution of this compound in the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B to the substrate solution.
-
-
Incubation and Time Points:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and stop the reaction by adding the quenching solution.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to identify and quantify the parent compound and the cleavage products.
-
-
Data Analysis:
-
Monitor the decrease of the parent compound and the appearance of the cleavage products over time to determine the cleavage rate.
-
Visualizations
Chemical Structure and Signaling Pathway
Caption: Intracellular pathway of an ADC utilizing a Val-Cit linker.
Experimental Workflows
Caption: Experimental workflows for solubility and stability assessment.
Cathepsin B Cleavage Mechanism
Caption: Enzymatic cleavage of the Val-Cit linker by Cathepsin B.
Conclusion
This compound is a well-designed ADC linker with properties that favor its use in targeted drug delivery. The inclusion of a PEG spacer is intended to improve its aqueous solubility, while the Val-Cit dipeptide provides a stable linkage in circulation that is efficiently cleaved in the lysosomal compartment of target cells. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the solubility and stability of this linker, ensuring its optimal performance in the development of next-generation antibody-drug conjugates.
References
An In-depth Technical Guide to Click Chemistry for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and safety. Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites, which can negatively impact the therapeutic window.[1] Click chemistry has emerged as a robust and versatile tool in ADC development, enabling precise, site-specific conjugation to produce homogeneous and well-defined ADCs with improved pharmacological properties.[2]
This technical guide provides a comprehensive overview of the application of click chemistry in ADC development, focusing on the two most prominent reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It includes detailed experimental protocols, a comparative analysis of these methods, and an exploration of the characterization and functional assessment of the resulting ADCs.
Core Principles of Click Chemistry in ADC Development
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they proceed with high specificity under mild, aqueous conditions without interfering with biological functional groups.[2][3] This makes them ideal for modifying complex biomolecules like antibodies. The most common click chemistry reactions used in ADC development involve the formation of a stable triazole linkage between an azide (B81097) and an alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] The reaction is known for its fast kinetics and high yields.[4] However, the requirement for a copper catalyst can be a drawback for biological applications due to potential cytotoxicity and the need for ligands to stabilize the Cu(I) oxidation state and protect the antibody from damage.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6] The driving force for this reaction is the release of ring strain in the cyclooctyne.[6] SPAAC is highly bio-orthogonal and is often preferred for applications in living systems or when concerns about copper toxicity are paramount.[5][7]
Comparative Analysis of CuAAC and SPAAC for ADC Synthesis
The choice between CuAAC and SPAAC for ADC development depends on several factors, including the desired reaction kinetics, the sensitivity of the antibody and payload to copper, and cost considerations. The following table summarizes a quantitative comparison of the two methods.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Yes (Copper (I)) | No |
| Biocompatibility | Limited in vivo due to potential copper cytotoxicity; requires stabilizing ligands.[7] | Excellent biocompatibility, suitable for in vivo applications.[7] |
| Typical Reaction Time | 1-4 hours[8] | 4-12 hours[8] |
| Reaction Efficiency | >95%[8] | >90%[8] |
| Antibody Recovery | >85%[8] | >90%[8] |
| Reagent Cost | Terminal alkynes and copper catalysts are generally less expensive.[9] | Strained cyclooctynes (e.g., DBCO) are typically more expensive.[9] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[9] | Not regioselective, yielding a mixture of regioisomers.[9] |
Experimental Workflow for ADC Development using Click Chemistry
The development of an ADC using click chemistry follows a general workflow, from the modification of the antibody and payload to the final characterization of the conjugate.
Caption: General experimental workflow for ADC development using click chemistry.
Detailed Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with an Azide-Containing Amino Acid
This protocol describes the genetic incorporation of an azide-containing unnatural amino acid into an antibody fragment, enabling site-specific conjugation via SPAAC.[5][10]
Materials:
-
Expression vector for the antibody fragment with an amber stop codon at the desired modification site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the azide-containing amino acid.
-
Azide-containing amino acid (e.g., p-azido-L-phenylalanine).
-
E. coli expression strain (e.g., DH10B).
-
Appropriate growth media and antibiotics.
-
Ni-NTA affinity chromatography resin.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the antibody fragment expression vector and the synthetase/tRNA plasmid.
-
Expression: Grow the transformed cells in media supplemented with the azide-containing amino acid and the appropriate antibiotics. Induce protein expression with a suitable inducer (e.g., arabinose).
-
Cell Lysis and Protein Purification: Harvest the cells and lyse them to release the expressed antibody fragment. Purify the azide-modified antibody fragment using Ni-NTA affinity chromatography.
-
Characterization: Confirm the incorporation of the azide-containing amino acid and the purity of the antibody fragment by SDS-PAGE and mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation
This protocol provides a general procedure for conjugating an azide-modified payload to an alkyne-functionalized antibody.[5][11]
Materials:
-
Alkyne-modified antibody in a copper-compatible buffer (e.g., PBS, pH 7.4).
-
Azide-modified payload-linker dissolved in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) solution.
-
Ligand solution (e.g., THPTA).
-
Reducing agent solution (e.g., sodium ascorbate).
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in water. Prepare the azide-labeled payload and alkyne-labeled antibody solutions.
-
Catalyst Preparation: Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio to form the Cu(I) complex.
-
Conjugation Reaction: In a reaction tube, combine the alkyne-modified antibody solution with an excess of the azide-modified payload. Add the pre-formed Cu(I)/THPTA complex to the mixture.
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation
This protocol outlines the conjugation of an azide-modified antibody to a DBCO-functionalized payload-linker.[1][6]
Materials:
-
Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized payload-linker dissolved in a compatible solvent (e.g., DMSO).
Procedure:
-
Antibody Preparation: Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS.
-
Payload-Linker Preparation: Prepare a stock solution of the DBCO-functionalized payload-linker in DMSO (e.g., 10-20 mM).
-
Conjugation Reaction: Add a molar excess of the DBCO-functionalized payload-linker to the antibody solution. The final concentration of DMSO should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the ADC using SEC or HIC to remove the unreacted payload-linker.
Characterization of Click Chemistry-Derived ADCs
Thorough characterization of the purified ADC is crucial to ensure its quality and homogeneity.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their extinction coefficients.[12][13] | Simple, rapid, and requires minimal sample preparation.[12] | Provides only the average DAR. Can be inaccurate if the absorbance spectra of the drug and antibody overlap.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. | Provides information on the distribution of different DAR species. | Requires method development and can be influenced by the properties of the payload and linker. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Directly measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drugs.[14] | Provides accurate DAR values and the distribution of drug-loaded species.[14] Can also identify unconjugated antibody. | Requires specialized instrumentation and expertise. Sample preparation can be complex.[14] |
Protocol for ADC Purification and DAR Analysis by HIC
Materials:
-
HIC column (e.g., Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol).
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Load the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species to determine their relative abundance and calculate the average DAR.
Functional Assessment of Click Chemistry ADCs
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[15][16]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
ADC and control antibody.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72-96 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Signal Development: For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals. For the XTT assay, the formazan product is water-soluble.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
ADC Mechanism of Action: Targeting the HER2 Signaling Pathway
ADCs targeting the HER2 receptor, such as Trastuzumab emtansine (T-DM1), provide a classic example of the ADC mechanism of action.
Caption: Mechanism of action of a HER2-targeted ADC.
Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized through receptor-mediated endocytosis.[17] The ADC-receptor complex is then trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.[14][18] The payload can then bind to its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.[19] In addition to delivering a cytotoxic payload, the antibody component of the ADC can also exert its own therapeutic effects by blocking HER2 signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation and survival.[4]
Conclusion
Click chemistry has revolutionized the development of antibody-drug conjugates by providing a means to create homogeneous, site-specifically conjugated therapeutics with improved properties. Both CuAAC and SPAAC offer distinct advantages and have been successfully employed in the synthesis of a wide range of ADCs. The choice between these methods depends on the specific requirements of the ADC and the developmental stage. The detailed protocols and characterization methods provided in this guide offer a framework for researchers and scientists to effectively utilize click chemistry in the design and development of the next generation of targeted cancer therapies.
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 18. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Azido-PEG1-Val-Cit-OH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG1-Val-Cit-OH, a cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). This document outlines the mechanism of action, protocols for conjugation and characterization, and presents relevant data to facilitate the development of targeted cancer therapeutics.
Introduction
Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is a state-of-the-art linker that combines a click chemistry handle, a polyethylene (B3416737) glycol (PEG) spacer, and an enzymatically cleavable dipeptide sequence for controlled drug release.
The valine-citrulline (Val-Cit) dipeptide is a well-established motif designed for selective cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within the cancer cell, thereby minimizing systemic toxicity.[3] The azide (B81097) group facilitates covalent conjugation to an alkyne-modified antibody or payload via a highly efficient and bioorthogonal click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] The PEG1 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
Mechanism of Action: Intracellular Payload Release
The functionality of the this compound linker is predicated on a sequence of events that leads to the targeted release of the cytotoxic payload within the cancer cell.
Caption: Intracellular drug release mechanism of a Val-Cit linker-based ADC.
Data Presentation
The following tables summarize key quantitative data for ADCs synthesized using Val-Cit linkers. While specific data for this compound may vary depending on the antibody and payload, these values provide a representative benchmark.
Table 1: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE ADC against HER2-Positive Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |
| SK-BR-3 | High | ~0.5 | [7] |
| NCI-N87 | High | ~3.0 | [7] |
| BT-474 | High | Not specified | [7] |
| JIMT-1 | Moderate | Not specified | [8] |
| HCC1954 | High | Not specified | [9] |
Note: The IC50 values for unconjugated Trastuzumab were reported to be >30 µg/mL, demonstrating a significant increase in potency with the ADC format.[7]
Table 2: Drug-to-Antibody Ratio (DAR) and Plasma Stability of Val-Cit Linker-Based ADCs
| ADC Construct | Average DAR | Plasma Matrix | Stability (% Intact ADC after 7 days) | Reference |
| Trastuzumab-vc-MMAE | ~4.5 | IgG Depleted Rat Serum | Payload loss observed | [10] |
| Generic vc-MMAE ADCs | Not specified | Human | Generally stable | [1][] |
| Generic vc-MMAE ADCs | Not specified | Mouse | Less stable due to Ces1C activity | [1][] |
Note: The stability of Val-Cit linkers can be species-dependent, with lower stability observed in rodent plasma compared to human plasma.[1][] The PEG spacer in this compound may improve the pharmacokinetic profile and stability.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of an ADC using this compound are provided below.
Experimental Workflow Overview
The synthesis of an ADC using this compound typically involves three main stages: preparation of the linker-payload conjugate, modification of the antibody with a complementary reactive group (e.g., an alkyne), and the final conjugation via click chemistry, followed by purification and characterization.
Caption: General experimental workflow for ADC synthesis.
Protocol 1: Synthesis of Azido-PEG1-Val-Cit-Payload
This protocol describes the conjugation of a cytotoxic payload (e.g., MMAE) to the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a primary or secondary amine (e.g., MMAE)
-
p-nitrophenyl chloroformate (PNP-Cl) or similar activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Slowly add a solution of PNP-Cl (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve the cytotoxic payload (e.g., MMAE, 1 equivalent) in anhydrous DMF.
-
Slowly add the activated linker solution from step 1 to the payload solution.
-
Add DIPEA (1-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the pure Azido-PEG1-Val-Cit-Payload conjugate.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Protocol 2: Antibody Modification with an Alkyne Handle
This protocol outlines a general method for introducing an alkyne group onto the antibody for subsequent click chemistry. This can be achieved through various methods, including modification of lysine (B10760008) residues or site-specific engineering.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10) or tangential flow filtration (TFF) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0). Ensure the buffer is free of primary amines (e.g., Tris).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Modification Reaction:
-
Prepare a stock solution of the Alkyne-NHS ester in DMSO.
-
Add a 5-10 fold molar excess of the Alkyne-NHS ester to the antibody solution. The final concentration of DMSO should be less than 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted Alkyne-NHS ester by buffer exchange using a desalting column or TFF into a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 3: ADC Synthesis via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition to conjugate the Azido-PEG1-Val-Cit-Payload to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody
-
Azido-PEG1-Val-Cit-Payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., PBS, pH 7.0)
-
Desalting column or TFF system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the Azido-PEG1-Val-Cit-Payload (typically at a 4-10 fold molar excess over the antibody).
-
Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio.
-
Add the Cu(I)/THPTA complex to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a desalting column or TFF to remove unreacted linker-payload and copper catalyst.
-
Further purification to separate different DAR species can be performed using Hydrophobic Interaction Chromatography (HIC).
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the DAR distribution. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the light and heavy chains of the reduced ADC, from which the DAR can be calculated.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
3. Plasma Stability Assay:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96 hours), take aliquots and quench the reaction (e.g., with acetonitrile).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the average DAR) or the amount of released payload over time.[1]
Conclusion
This compound is a versatile and effective linker for the development of ADCs. Its cleavable nature allows for targeted drug release within tumor cells, potentially enhancing the therapeutic window. The inclusion of a PEG spacer and a click chemistry handle provides flexibility in conjugation and can improve the overall properties of the ADC. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Azido-Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a class of reactions that are rapid, efficient, and highly specific.[1][2] Among these, the azide-alkyne cycloaddition has become a cornerstone, primarily through two powerful methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This document provides a detailed comparison of these two methods for the conjugation of azido-linkers, complete with quantitative data, experimental protocols, and workflow diagrams to guide researchers in selecting the optimal strategy for their specific application.
Introduction to Azide-Alkyne Click Chemistry
The fundamental principle of both CuAAC and SPAAC is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne to form a stable triazole linkage.[4][5] This reaction is characterized by its high yield, tolerance of a wide range of functional groups, and the bio-orthogonality of the azide and alkyne moieties, meaning they do not typically interact with biological molecules.[4][6] The primary distinction between CuAAC and SPAAC lies in the method of alkyne activation.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[4] The catalyst ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed efficiently with an azide without the need for a catalyst.[5][7]
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often depends on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters for these two methods.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[1][8] | Slower than CuAAC (rate constants vary widely with cyclooctyne, typically 10⁻³ to 1 M⁻¹s⁻¹)[8][9] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity.[10][11] Ligands can mitigate toxicity.[12][13] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[3][7] |
| Reaction Time | Can be effective within 3-5 minutes.[12][13] | Can take up to an hour or longer.[12][13] |
| Reactant Size | Utilizes small, terminal alkynes. | Requires bulky, strained cyclooctynes.[9] |
| Specificity | Highly target-specific with fewer background side reactions.[12][13][14] | Can exhibit off-target reactions with thiols.[14] |
| Catalyst Requirement | Requires a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent.[4] | Catalyst-free.[7] |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions for both small molecule synthesis and bioconjugation.
Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis
This protocol is suitable for the synthesis of discrete molecules in organic solvents or aqueous mixtures.
Materials:
-
Azide-functionalized molecule (1.0 equivalent)
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.
-
Add the CuSO₄ stock solution to the reaction mixture (final concentration typically 0.1-1 mol%).
-
Add the sodium ascorbate stock solution to initiate the reaction (final concentration typically 1-5 mol%).
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be worked up by standard purification techniques (e.g., extraction, chromatography).
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol is adapted for labeling proteins in an aqueous buffer.
Materials:
-
Azide or alkyne-functionalized protein solution (e.g., 10-50 µM in a suitable buffer like PBS, pH 7.4)
-
Alkyne or azide-functionalized probe (e.g., fluorophore, biotin) (2-10 fold molar excess over the protein)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water)
Procedure:
-
To the protein solution, add the functionalized probe.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions (a 1:5 molar ratio of Cu:ligand is common).[4] Let this stand for 1-2 minutes.
-
Add the catalyst premix to the protein-probe mixture.
-
Initiate the reaction by adding the sodium ascorbate stock solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if using a fluorescent probe.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the labeled protein using an appropriate method (e.g., size exclusion chromatography, dialysis).
Protocol 3: General Solution-Phase SPAAC
This protocol is for the catalyst-free conjugation of small molecules.
Materials:
-
Azide-functionalized molecule (1.0 equivalent)
-
Strained alkyne (e.g., DBCO, BCN) functionalized molecule (1.0-1.5 equivalents)
-
Solvent (e.g., DMSO, DMF, or an aqueous buffer)
Procedure:
-
Dissolve the azide and strained alkyne components in the chosen solvent.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the product using standard methods.
Protocol 4: SPAAC for Protein Labeling
This protocol outlines the labeling of a protein with a strained alkyne.
Materials:
-
Azide-functionalized protein solution (e.g., 1-5 mg/mL in a suitable buffer)
-
Strained alkyne-functionalized probe (e.g., DBCO-PEG-fluorophore) stock solution in an organic solvent like DMSO (5-20 fold molar excess over the protein)
Procedure:
-
Add the strained alkyne probe stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.[7]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the labeled protein to remove excess probe using methods like size exclusion chromatography or dialysis.
Diagrams and Workflows
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of CuAAC and SPAAC.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflows
The diagrams below outline typical experimental workflows for bioconjugation using CuAAC and SPAAC.
Caption: Experimental Workflow for Bioconjugation via CuAAC.
Caption: Experimental Workflow for Bioconjugation via SPAAC.
Applications in Drug Development and Research
Both CuAAC and SPAAC are invaluable tools in the development of novel therapeutics and research reagents.
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching potent cytotoxic drugs to antibodies, ensuring a defined drug-to-antibody ratio and enhancing therapeutic efficacy.[6][]
-
PROTACs and Molecular Glues: The modular nature of click chemistry facilitates the synthesis of proteolysis-targeting chimeras (PROTACs) and other small molecule degraders by linking target-binding and E3 ligase-binding moieties.[7]
-
Biomolecule Labeling: These reactions are widely used to attach imaging agents (fluorophores), affinity tags (biotin), or polyethylene (B3416737) glycol (PEG) chains to proteins, nucleic acids, and glycans for visualization and functional studies.[4][7]
-
Lead Discovery: CuAAC, in particular, is employed for the rapid synthesis of large compound libraries for high-throughput screening to identify new drug candidates.[4][6]
Conclusion
The choice between copper-catalyzed and strain-promoted azide-alkyne cycloaddition is dictated by the specific requirements of the experiment. CuAAC offers superior reaction speed and is ideal for applications where biocompatibility is not the primary concern, such as in small molecule synthesis and ex vivo bioconjugation.[1] For applications in living cells or whole organisms, the catalyst-free nature of SPAAC makes it the preferred method, despite its slower kinetics.[1][3] By understanding the principles, advantages, and protocols of each method, researchers can effectively leverage the power of click chemistry to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jcmarot.com [jcmarot.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-PEG1-Val-Cit-OH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG1-Val-Cit-OH as a cleavable linker in the development of antibody-drug conjugates (ADCs) for targeted drug delivery. This document details the mechanism of action, presents key performance data, and offers detailed protocols for the synthesis and evaluation of ADCs utilizing this advanced linker technology.
Introduction
This compound is a key building block in modern ADC design, featuring a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker.[1][2] This linker is engineered to remain stable in systemic circulation and to selectively release its cytotoxic payload within the lysosomal compartment of target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[3][4] The incorporation of a single polyethylene (B3416737) glycol (PEG) unit improves the hydrophilicity and pharmacokinetic properties of the resulting ADC, while the terminal azide (B81097) group allows for versatile and site-specific conjugation to antibodies via "click chemistry".[5][6]
Mechanism of Action
The targeted drug delivery mechanism of an ADC constructed with an Azido-PEG1-Val-Cit linker follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature drug release.[2] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by the protease cathepsin B, which is often upregulated in tumor cells.[1][3]
-
Payload Release: Cleavage of the linker, often in conjunction with a self-immolative spacer like p-aminobenzylcarbamate (PABC), triggers the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[7]
-
Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Signaling Pathway of ADC Action
Caption: Mechanism of action for an ADC with a cleavable Val-Cit linker.
Data Presentation
The performance of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage at the target site. The following tables summarize comparative data for Val-Cit containing ADCs.
Table 1: Comparative In Vitro Plasma Stability of ADC Linkers
| Linker Type | ADC Model | Species | Stability Findings | Reference |
| Val-Cit | Anti-HER2-MMAF | Human | No significant degradation after 28 days. | [8] |
| Val-Cit | Anti-HER2-MMAF | Mouse | >95% payload loss after 14 days due to carboxylesterase 1c activity. | [8] |
| Glu-Val-Cit | Anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14 days. | [8] |
| Non-cleavable | Trastuzumab-DM1 | Mouse | Half-life of 9.9 days. | [4] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Val-Cit-MMAE ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SKBR3 | HER2 | vc-MMAE | 410.54 ± 4.9 | |
| HEK293 | N/A (Control) | vc-MMAE | 482.86 ± 6.4 | |
| BxPC-3 | Tissue Factor | Anti-TF-vc-MMAE | 0.97 ± 0.10 | [9] |
| Panc-1 | Tissue Factor | Anti-TF-vc-MMAE | 1.16 ± 0.49 | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of an ADC constructed with this compound are provided below.
Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of an ADC.
Protocol 1: ADC Conjugation via Click Chemistry
This protocol describes the conjugation of a drug-linker construct, prepared from this compound, to a dibenzocyclooctyne (DBCO)-modified antibody.
Materials:
-
DBCO-modified monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4.
-
Azido-PEG1-Val-Cit-Payload construct in dimethyl sulfoxide (B87167) (DMSO).
-
PBS, pH 7.4.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Antibody Preparation:
-
Ensure the DBCO-modified antibody is at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the Azido-PEG1-Val-Cit-Payload solution to the antibody solution.
-
Gently mix and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted drug-linker construct using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
-
Proceed with Drug-to-Antibody Ratio (DAR) determination (Protocol 2).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
This protocol outlines the determination of the average DAR using Hydrophobic Interaction Chromatography (HIC).[10]
Materials:
-
Purified ADC sample.
-
HIC column.
-
Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.[11]
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.5 mL/min.[11]
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded antibody species.
-
Calculate the average DAR using the following formula: DAR = Σ (Peak Area_n * n) / Σ (Peak Area_n) where 'n' is the number of drugs conjugated to the antibody for each peak.
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma.[11]
Materials:
-
Purified ADC.
-
Human and mouse plasma (citrate-anticoagulated).
-
PBS, pH 7.4.
-
Incubator at 37°C.
-
LC-MS system.
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human and mouse plasma.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
-
Sample Processing:
-
Immediately quench the reaction by diluting the aliquot in 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Determine the percentage of intact ADC remaining over time.
-
Protocol 4: Cathepsin B Cleavage Assay
This protocol evaluates the susceptibility of the ADC's linker to cleavage by cathepsin B.[11]
Materials:
-
Purified ADC.
-
Recombinant human cathepsin B.
-
Reaction Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT.[11]
-
Incubator at 37°C.
-
RP-HPLC or LC-MS system.
Procedure:
-
Reaction Setup:
-
Add the ADC to the reaction buffer at a final concentration of 100 µg/mL.
-
Initiate the reaction by adding activated human cathepsin B (e.g., 1 µM final concentration).[11]
-
Incubate the reaction mixture at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC and the released payload.
-
Calculate the rate of cleavage from the time-course data.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potential of the ADC on target cancer cells.[11]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
Purified ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include an untreated control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
References
- 1. sciex.com [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cleavage Assays of Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its strategic advantage lies in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. This targeted cleavage mechanism facilitates the specific release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[][2][3]
These application notes provide detailed protocols for conducting in vitro cleavage assays to evaluate the enzymatic lability of Val-Cit linkers. The methodologies described herein are essential for the preclinical validation of ADCs and other drug delivery systems employing this linker technology. Both fluorescence-based and HPLC-based assays are detailed, offering options for high-throughput screening and quantitative kinetic analysis.
Mechanism of Cleavage
The cleavage of a Val-Cit linker by Cathepsin B is a critical step in the release of the conjugated drug. This process typically occurs within the acidic environment of the lysosome (pH 4.5-5.5) following internalization of the ADC.[4] Cathepsin B, a cysteine protease, recognizes and hydrolyzes the peptide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[5] This initial cleavage event triggers a cascade of electronic rearrangements within the PABC spacer, culminating in the release of the unmodified active drug.[4][5] While Cathepsin B is the primary enzyme associated with Val-Cit linker cleavage, other lysosomal proteases such as Cathepsin L, S, and F can also contribute to this process.[4][6]
Data Presentation
The following tables summarize key quantitative data relevant to in vitro cleavage assays of Val-Cit and other dipeptide linkers.
Table 1: Typical Reaction Conditions for In Vitro Cleavage Assays
| Parameter | HPLC-Based Assay | Fluorescence-Based Assay | Reference |
| Substrate (ADC/Peptide) | 1 µM | 10-50 µM | [4][7] |
| Enzyme (Cathepsin B) | 20 nM | 10-50 nM | [4][7] |
| Assay Buffer | 10-25 mM MES or Sodium Acetate | 50 mM Sodium Acetate | [2][4] |
| pH | 5.0 - 6.0 | 5.5 | [2][4] |
| Activation Agent | 30-40 mM Dithiothreitol (DTT) | 5 mM Dithiothreitol (DTT) | [2][4] |
| Incubation Temperature | 37°C | 37°C | [2][4] |
| Incubation Time | 0, 1, 4, 8, 24 hours | Continuous monitoring or fixed time points | [4] |
Table 2: Comparative Cleavage Data for Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Benchmark for efficient and stable cleavage. | [4] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved; lower hydrophobicity can reduce ADC aggregation. | [4][8] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rapidly cleaved by isolated enzyme, but similar to Val-Cit in lysosomal extracts. | [4] |
Experimental Protocols
Protocol 1: HPLC-Based In Vitro Cleavage Assay
This method provides a quantitative analysis of payload release over time.
Objective: To quantify the rate of drug release from a Val-Cit linker-containing conjugate upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC or peptide-drug conjugate with a Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[4]
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[4]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail
-
HPLC system with a suitable column for separating the intact conjugate, cleaved linker, and released payload.
Procedure:
-
Enzyme Activation: Prepare an activated Cathepsin B solution by incubating the enzyme in the assay buffer containing DTT for 15 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC/peptide-drug conjugate solution with the pre-warmed assay buffer.[4]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the substrate mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the substrate concentration is in the micromolar range (e.g., 1 µM).[4]
-
Incubation: Incubate the reaction at 37°C.[4]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by HPLC to quantify the percentage of released payload relative to the total amount of conjugate.
Protocol 2: Fluorescence-Based In Vitro Cleavage Assay
This high-throughput method is suitable for screening linker sequences.
Objective: To rapidly assess the susceptibility of a Val-Cit linker to Cathepsin B cleavage using a fluorogenic substrate.
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Cit-PABC-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Activation Solution: 5 mM DTT in water
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the fluorogenic peptide substrate in the assay buffer.
-
Activate Cathepsin B by pre-incubating it in the assay buffer with DTT.
-
-
Assay Setup: Add the substrate solution to the wells of the 96-well microplate.[4]
-
Initiate Reaction: Initiate the reaction by adding the activated Cathepsin B to the wells.[4]
-
Incubation and Measurement: Incubate the plate in a fluorescence plate reader at 37°C.[4] Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[9][10]
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.[4]
Visualizations
Caption: Workflow for in vitro Val-Cit linker cleavage assays.
Caption: Cathepsin B cleavage and payload release mechanism.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. "Design of a Turn-on Fluorescence Assay for the Identification and Appl" by Caitlin Vitro, Jared Miller et al. [orb.binghamton.edu]
Application Notes and Protocols for the Incorporation of Azido-PEG1-Val-Cit-OH into a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic window. This document provides detailed application notes and protocols for the incorporation of a cleavable linker, Azido-PEG1-Val-Cit-OH, into a monoclonal antibody.
The this compound linker is a versatile tool for ADC development, featuring:
-
An azide group for bio-orthogonal "click chemistry" conjugation, allowing for a precise and stable attachment to an alkyne-modified antibody.[1]
-
A short PEG1 spacer to enhance hydrophilicity and potentially improve the pharmacokinetic profile of the resulting ADC.
-
A Valine-Citrulline (Val-Cit) dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, a protease that is often upregulated in the lysosomal compartment of tumor cells. This enzymatic cleavage ensures the targeted intracellular release of the cytotoxic payload.
These application notes will guide researchers through the process of antibody modification, conjugation with the this compound linker, and characterization of the final ADC product.
Data Presentation
The following tables summarize representative quantitative data for ADCs constructed using Val-Cit linker technology. This data is intended to provide a benchmark for researchers developing novel ADCs.
Table 1: Representative Drug-to-Antibody Ratios (DARs) for Site-Specific ADCs
| Conjugation Strategy | Achieved Average DAR | Method of Determination | Reference |
| Site-specific (LC and HC) via Click Chemistry | ~3.66 | Reduced RP-HPLC | [2] |
| Site-specific (hinge cysteines) | ~2.7 | SEC Analysis | [3] |
| Site-specific (engineered cysteines) | 2.0 or 4.0 | RP-HPLC | [4] |
Table 2: Representative In Vitro Cytotoxicity of Val-Cit-MMAE ADCs
| Cell Line | Target Antigen | ADC IC50 | Reference |
| KB | Folate Receptor α | 5 - 40 pM | [3] |
| T47D | Folate Receptor α | 5 - 40 pM | [3] |
| N87 | HER2 | 13 - 43 ng/mL | [5] |
| BT474 | HER2 | 13 - 43 ng/mL | [5] |
| SK-BR-3 | HER2 | 8.3 - 20.1 nM | [6] |
Table 3: Representative Plasma Stability of Val-Cit Containing Linkers
| Linker | Plasma Source | Time Point | % Intact ADC / Probe | Reference |
| Val-Cit | Mouse | 7 days | Unstable (significant cleavage) | [7][8] |
| Glu-Val-Cit (EVCit) | Mouse | 12 days | Highly Stable | [8] |
| Val-Cit | Human | 7 days | Stable | [7][8] |
Experimental Protocols
Protocol 1: Introduction of Alkyne Handles into the Monoclonal Antibody
This protocol describes a common method for introducing alkyne functionalities into a monoclonal antibody for subsequent click chemistry conjugation. This example utilizes a DBCO-NHS ester to react with lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into the Reaction Buffer to remove any primary amine-containing substances (e.g., Tris buffer).
-
Adjust the mAb concentration to 2-10 mg/mL.
-
-
DBCO-NHS Ester Solution Preparation:
-
Dissolve the DBCO-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted DBCO-NHS ester by buffer exchange into PBS, pH 7.4 using a desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the concentration of the alkyne-modified mAb using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: Conjugation of this compound to the Alkyne-Modified Antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azido-linker to the alkyne-modified antibody using a copper-catalyzed click chemistry reaction.
Materials:
-
Alkyne-modified mAb (from Protocol 1)
-
This compound payload (pre-conjugated to a cytotoxic drug)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Conjugation Buffer: PBS, pH 7.0
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate as indicated above.
-
Dissolve the Azido-PEG1-Val-Cit-payload in DMSO or an appropriate solvent.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the alkyne-modified mAb with the Azido-PEG1-Val-Cit-payload at a desired molar ratio (e.g., 1:5 to 1:10 antibody:payload).
-
Prepare the copper catalyst by pre-mixing the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the copper/THPTA complex to the antibody-payload mixture. A final copper concentration of 0.25 mM is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove unreacted payload, catalyst, and other small molecules.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a method for determining the average DAR of the ADC by separating the light and heavy chains under reducing conditions.
Materials:
-
Purified ADC
-
Dithiothreitol (DTT)
-
RP-HPLC system with a C4 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation:
-
Reduce the ADC by incubating it with an excess of DTT (e.g., 20 mM) at 37°C for 30 minutes to separate the light and heavy chains.
-
-
RP-HPLC Analysis:
-
Equilibrate the C4 column with a mixture of Mobile Phase A and B.
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas of the different species.[2]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic potency of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and a non-targeting isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the isotype control ADC in complete medium.
-
Treat the cells with the ADCs for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Mandatory Visualizations
Caption: Workflow for ADC Preparation.
Caption: ADC Mechanism of Action.
Caption: Linker Properties and Therapeutic Outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Val-Cit Linker Bioconjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the bioconjugation of Val-Cit (valine-citrulline) linkers, a cornerstone technology in the development of antibody-drug conjugates (ADCs). This document details the underlying principles, experimental protocols for conjugation, characterization, and evaluation of ADCs utilizing Val-Cit linkers, and presents quantitative data to inform experimental design.
Introduction to Val-Cit Linker Technology
The valine-citrulline dipeptide linker is a protease-sensitive cleavable linker designed for targeted drug delivery. Its efficacy is rooted in its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted release mechanism enhances the therapeutic window of potent cytotoxic payloads by minimizing off-target toxicity.[3]
The most common Val-Cit linker construct includes a self-immolative spacer, p-aminobenzylcarbamate (PABC), which ensures the release of the unmodified, active drug following enzymatic cleavage of the dipeptide.[4]
Mechanism of Action
The therapeutic action of a Val-Cit linker-based ADC is a multi-step process initiated upon binding to the target antigen on the cancer cell surface.
-
ADC Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.
-
Receptor-Mediated Endocytosis: This binding triggers the internalization of the ADC-antigen complex into the cell via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Cathepsin B Cleavage: Inside the acidic environment of the lysosome, overexpressed Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[4]
-
PABC Self-Immolation: The cleavage of the Val-Cit dipeptide generates an unstable p-aminobenzyl alcohol intermediate that undergoes spontaneous 1,6-elimination.[4]
-
Payload Release: This self-immolative cascade results in the release of the active cytotoxic payload in its unmodified form.[4]
-
Cytotoxic Action: The released payload exerts its cell-killing effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing Val-Cit linkers. These values are representative and can vary depending on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.
Table 1: Plasma Stability of Val-Cit Linker-Containing ADCs
| Parameter | Species | Value | Notes |
| Half-life | Human | Stable | Generally stable with minimal premature drug release.[1] |
| Half-life | Mouse | ~2 days | Unstable due to susceptibility to the carboxylesterase Ces1c. |
| Half-life (modified linker) | Mouse | ~12 days | Addition of a glutamic acid residue (Glu-Val-Cit) significantly improves stability.[1] |
Table 2: Cathepsin B Cleavage Kinetics of Val-Cit Model Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Val-Cit-PABC-Fluorophore | 10 - 20 | 1.5 - 2.0 | 1.0 x 105 - 1.5 x 105 |
| Note: | \multicolumn{3}{l | }{Kinetic parameters can vary based on the specific payload and experimental setup. Direct kinetic data for full ADCs is not widely published.[4]} |
Table 3: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE ADC
| Cell Line | HER2 Expression | IC50 (µg/mL) | IC50 (nM) |
| SK-BR-3 | High | ~0.5 | ~3.3 |
| NCI-N87 | High | ~3.0 | ~20 |
| BT-474 | High | ~3.0 | ~20 |
| H522 | Low/Medium | - | ~18 |
| Note: | \multicolumn{3}{l | }{IC50 values are highly dependent on the cell line, antigen expression level, and assay duration.[5][6]} |
Experimental Protocols
Protocol 1: Thiol-Maleimide Bioconjugation of Val-Cit-PABC-MMAE
This protocol describes the conjugation of a maleimide-activated Val-Cit-PABC-MMAE linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-Val-Cit-PABC-MMAE
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-acetylcysteine
-
Conjugation Buffer: PBS, pH 7.2-7.4, containing 1 mM EDTA
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a concentration of 5-10 mg/mL.
-
To reduce the interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-Val-Cit-PABC-MMAE in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution at a molar excess of 5-10 fold.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.[7]
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine (e.g., 10-fold molar excess over the drug-linker) to react with any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.
-
Elute the ADC with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[8]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[5]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[9]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay measures the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare the ADC in the assay buffer to a final concentration of approximately 1 µM.
-
Activate the Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
-
Initiation of Cleavage:
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution to a final concentration of approximately 20 nM.[4]
-
Incubate the reaction at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant for the released payload using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the concentration of the released payload at each time point.
-
Plot the payload concentration versus time to determine the rate of cleavage.
-
For kinetic analysis, vary the ADC concentration to determine Km and Vmax.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the ADC on a target-positive cancer cell line.
Materials:
-
Target-positive cancer cell line
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
The Val-Cit linker is a powerful tool in the design of ADCs, enabling the targeted delivery and controlled release of cytotoxic agents. The protocols and data presented in these application notes provide a framework for the successful bioconjugation, characterization, and evaluation of Val-Cit linker-based ADCs. Careful optimization of each experimental step is crucial for the development of safe and effective ADC therapeutics.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ymc.eu [ymc.eu]
Application Notes: Azido-PEG1-Val-Cit-OH with MMAE Payload for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] This "magic bullet" approach utilizes a monoclonal antibody to selectively target a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] The linker system is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.
This document provides detailed application notes and protocols for the use of an Azido-PEG1-Valine-Citrulline (Azido-PEG1-Val-Cit-OH) linker in conjunction with the highly potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), for the development of ADCs. The Val-Cit dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][4] This enzymatic cleavage ensures the targeted release of MMAE inside the cancer cell.[][4]
MMAE, a synthetic analog of dolastatin 10, is a potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][5] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is an ideal payload for ADCs.[1] The combination of a Val-Cit linker and an MMAE payload has been successfully implemented in several FDA-approved ADCs, including Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin), and Aidixi™ (Disitamab vedotin).[]
These notes will cover the mechanism of action, protocols for conjugation and characterization, and in vitro and in vivo evaluation of ADCs constructed with the Azido-PEG1-Val-Cit-MMAE system.
Mechanism of Action
The therapeutic action of an ADC utilizing the Azido-PEG1-Val-Cit linker with an MMAE payload is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[4][7]
-
Lysosomal Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.[1]
-
Enzymatic Cleavage: The acidic environment and proteolytic enzymes, particularly Cathepsin B, within the lysosome cleave the Val-Cit dipeptide bond of the linker.[][4]
-
Payload Release: This cleavage initiates the release of the MMAE payload into the cytoplasm of the cancer cell.[]
-
Microtubule Disruption: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][5]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1]
-
Bystander Effect: Due to its cell-permeable nature, released MMAE can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the "bystander effect."[1][8][9][10] This is particularly advantageous for treating heterogeneous tumors.[8][11]
Data Presentation
Table 1: Key Physicochemical and Biological Properties of MMAE and MMAF
| Property | MMAE | MMAF | Reference |
| Bystander Killing Effect | Potent | Minimal to none | [8] |
| Cell Membrane Permeability | High (more permeable) | Low (less permeable) | [8] |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | [8] |
| In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | [8] |
Table 2: Representative In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) |
| Brentuximab vedotin | CD30 | Karpas 299 | ~10 |
| Enfortumab vedotin | Nectin-4 | 22Rv1 | ~5 |
| Disitamab vedotin | HER2 | NCI-N87 | ~15 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: ADC Conjugation - Azido-PEG1-Val-Cit-PAB-MMAE to Antibody
This protocol describes a common method for conjugating a pre-formed Azido-PEG1-Val-Cit-PAB-MMAE linker-payload to a monoclonal antibody that has been engineered with a compatible functional group (e.g., through introduction of a non-natural amino acid with a cyclooctyne (B158145) moiety for click chemistry).
Materials:
-
Monoclonal antibody (mAb) with a reactive handle for click chemistry (e.g., DBCO-functionalized)
-
Azido-PEG1-Val-Cit-PAB-MMAE
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
UV-Vis Spectrophotometer
-
HPLC system with a hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into PBS, pH 7.4 using an Amicon Ultra centrifugal filter unit.
-
Determine the concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.
-
-
Linker-Payload Preparation:
-
Dissolve the Azido-PEG1-Val-Cit-PAB-MMAE in DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, add the mAb solution.
-
Add the desired molar excess of the Azido-PEG1-Val-Cit-PAB-MMAE stock solution to the mAb solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reagents using an Amicon Ultra centrifugal filter unit. Wash the ADC with PBS, pH 7.4, multiple times.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells.[17][18]
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[19]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.[20]
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[21]
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[22]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[22]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[20]
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a xenograft mouse model.[17][23]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Antigen-positive cancer cell line
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant antigen-positive cancer cells (typically 1-10 million cells, potentially mixed with Matrigel) into the flank of the mice.[23]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Animal Randomization and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Mandatory Visualizations
Caption: Mechanism of action of a Val-Cit-MMAE ADC.
Caption: Experimental workflow for ADC conjugation and characterization.
Caption: Logical flow of an in vivo ADC efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
- 13. agilent.com [agilent.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. blog.td2inc.com [blog.td2inc.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell viability assays [bio-protocol.org]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Characterization of Azido-PEG1-Val-Cit-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The Azido-PEG1-Val-Cit-OH linker-payload system represents a sophisticated approach in ADC design. The azido (B1232118) group facilitates site-specific conjugation via click chemistry, the PEG spacer enhances solubility, and the Valine-Citrulline (Val-Cit) dipeptide offers a cleavage site for lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon cleavage, the payload is released, leading to cancer cell death.
Due to their complexity, ADCs require a comprehensive suite of analytical techniques to ensure their quality, efficacy, and safety.[1][2][3] This document provides detailed application notes and protocols for the essential analytical methods used to characterize this compound ADCs.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of an ADC is fundamental for quality control and to ensure lot-to-lot consistency.[4] Key parameters include the Drug-to-Antibody Ratio (DAR), the distribution of drug-loaded species, aggregation levels, charge heterogeneity, and the integrity of the conjugate.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody and significantly impacts the ADC's therapeutic window.[4][5][6] Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining DAR for cysteine-linked ADCs, as the addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody.[5][7][8][9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an orthogonal method for DAR determination.[9][10][11]
Principle: HIC separates molecules based on their surface hydrophobicity.[7] ADC species with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity and can thus be separated.[5][7] Unconjugated antibody elutes first, followed by species with increasing DAR values.
Experimental Protocol: DAR Determination by HIC
| Parameter | Condition |
| Column | TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in Mobile Phase A |
Data Presentation: HIC-Based DAR Calculation
| Peak | Drug Load (n) | Retention Time (min) | Peak Area (%) | n x Peak Area (%) |
| Unconjugated mAb | 0 | 5.2 | 5.8 | 0 |
| DAR 2 | 2 | 8.1 | 20.5 | 41.0 |
| DAR 4 | 4 | 10.3 | 55.1 | 220.4 |
| DAR 6 | 6 | 12.5 | 15.3 | 91.8 |
| DAR 8 | 8 | 14.2 | 3.3 | 26.4 |
| Total | 100 | 379.6 | ||
| Average DAR | 3.80 |
Average DAR is calculated using the weighted average of the peak areas for the different DAR species.[8]
Principle: RP-HPLC separates molecules based on their hydrophobicity. For ADCs, the protein is denatured, and the light and heavy chains are separated. The number of conjugated drugs on each chain increases its retention time.[9][12]
Experimental Protocol: DAR Determination by RP-HPLC (Reduced)
| Parameter | Condition |
| Column | Agilent PLRP-S (2.1 x 50 mm, 5 µm) or similar |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detection | UV at 280 nm |
| Sample Preparation | Reduce ADC with 10 mM Dithiothreitol (DTT) at 37°C for 30 min |
Data Presentation: RP-HPLC-Based DAR Calculation
| Chain | Drug Load | Peak Area (%) | Weighted Area |
| Light Chain (LC) | 0 | 10.2 | 0 |
| LC-Drug | 1 | 89.8 | 89.8 |
| Total LC | 100 | ||
| DAR (LC) | 0.90 | ||
| Heavy Chain (HC) | 0 | 5.5 | 0 |
| HC-Drug | 1 | 45.3 | 45.3 |
| HC-Drug₂ | 2 | 49.2 | 98.4 |
| Total HC | 100 | ||
| DAR (HC) | 1.44 | ||
| Average DAR (Total) | (0.90 x 2) + (1.44 x 2) = 4.68 |
Aggregation Analysis
Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity.[1][13][14][15][16] Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates.[13][14][15][16]
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC.[14][16]
Experimental Protocol: Aggregation Analysis by SEC
| Parameter | Condition |
| Column | TSKgel G3000SWxl (7.8 x 300 mm, 5 µm) or similar |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in mobile phase |
Data Presentation: SEC Analysis of ADC Aggregation
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight Species (Aggregates) | 8.5 | 1.2 |
| Monomer | 10.2 | 98.5 |
| Low Molecular Weight Species (Fragments) | 12.1 | 0.3 |
| Total | 100 |
Charge Variant Analysis
Post-translational modifications and the conjugation process itself can lead to charge heterogeneity in ADCs.[17][18] Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants.[17][18][19][20][21]
Principle: iCIEF separates proteins based on their isoelectric point (pI) in a pH gradient.[17][19] Different charge variants will focus at different positions in the capillary.
Experimental Protocol: Charge Variant Analysis by iCIEF
| Parameter | Condition |
| Instrument | ProteinSimple Maurice or similar |
| Capillary | Fused silica (B1680970) capillary |
| Anolyte | 80 mM Phosphoric Acid |
| Catholyte | 100 mM Sodium Hydroxide |
| Ampholytes | Pharmalyte 3-10 |
| Focusing Voltage | 1500 V for 1 min, then 3000 V for 8 min |
| Detection | UV at 280 nm |
| Sample Preparation | Mix ADC with ampholytes, pI markers, and urea (B33335) to a final concentration of 0.1 mg/mL |
Data Presentation: iCIEF Analysis of Charge Variants
| Variant | pI | Peak Area (%) |
| Acidic Variants | < 8.0 | 15.6 |
| Main Peak | 8.2 | 75.3 |
| Basic Variants | > 8.4 | 9.1 |
| Total | 100 |
Structural Integrity and Purity
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Principle: SDS-PAGE separates proteins based on their molecular weight under denaturing conditions.[22] It can be used to assess the integrity of the ADC and confirm conjugation.
Experimental Protocol: SDS-PAGE Analysis
| Parameter | Condition |
| Gel | 4-12% Bis-Tris Gel |
| Running Buffer | MOPS or MES SDS Running Buffer |
| Sample Preparation (Non-reducing) | Mix ADC with sample buffer and heat at 70°C for 10 min |
| Sample Preparation (Reducing) | Add DTT to the sample buffer and heat at 70°C for 10 min |
| Staining | Coomassie Brilliant Blue or Silver Stain |
Under non-reducing conditions, the intact ADC is analyzed, while reducing conditions break disulfide bonds, separating the heavy and light chains.[22] Conjugated chains will show a higher molecular weight compared to the unconjugated antibody.[23][24]
Mechanism of Action: Linker Cleavage
The Val-Cit linker is designed to be cleaved by lysosomal enzymes, primarily Cathepsin B, which is upregulated in many tumors.[25][26][27][28]
In Vitro Linker Cleavage Assay
Principle: The ADC is incubated with Cathepsin B, and the release of the payload is monitored over time, typically by RP-HPLC or LC-MS.
Experimental Protocol: Cathepsin B Cleavage Assay
-
Reaction Setup: Prepare a reaction mixture containing the ADC (50 µg/mL), recombinant human Cathepsin B (1 µM), and an activation buffer (100 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench with a protease inhibitor or by adding an equal volume of acetonitrile.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.
Visualizations
Experimental Workflow for ADC Characterization
Caption: Workflow for the analytical characterization of ADCs.
Signaling Pathway for Val-Cit Linker Cleavage
Caption: Intracellular pathway of ADC payload release.
References
- 1. labiotech.eu [labiotech.eu]
- 2. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. shimadzu.com [shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analysis Strategies of Antibody Charge Variants - Creative Proteomics [creative-proteomics.com]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. aboligo.com [aboligo.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. adcreview.com [adcreview.com]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of a Standard Operating Procedure for Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing a standard operating procedure (SOP) for the conjugation of cytotoxic drugs to monoclonal antibodies (mAbs) to create Antibody-Drug Conjugates (ADCs). It covers the essential steps from antibody preparation to the final purification and characterization of the ADC, ensuring a reproducible and high-quality outcome.
Introduction to Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2][][4][5] An ADC is comprised of three key components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][4][5][] This targeted delivery approach aims to maximize the therapeutic efficacy of the cytotoxic agent while minimizing systemic toxicity to healthy tissues.[7][8][9] The stability and characteristics of the linker, the choice of conjugation site on the antibody, and the drug-to-antibody ratio (DAR) are all critical parameters that significantly influence the ADC's efficacy, pharmacokinetics, and safety profile.[1][][]
The general mechanism of action for an ADC involves the antibody binding to its target antigen on the tumor cell surface, followed by internalization of the ADC-antigen complex.[4][5][8] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effect.[8]
ADC Conjugation Workflow
The overall process for producing an ADC can be broken down into several key stages, from the preparation of the individual components to the final purification and analysis of the conjugated antibody.
Caption: A generalized workflow for the production of Antibody-Drug Conjugates.
Key Conjugation Chemistries
The choice of conjugation chemistry is critical as it determines the stability of the linker and the homogeneity of the final ADC product.[] The two most common strategies involve targeting lysine (B10760008) or cysteine residues on the antibody.
Lysine-Based Conjugation
Lysine residues are abundant on the surface of antibodies, and their primary amine groups can be targeted for conjugation. This method often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[][11]
Cysteine-Based Conjugation
Cysteine-based conjugation typically involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation.[9] This method offers more control over the conjugation sites and can lead to a more homogeneous ADC product.[7] Site-specific conjugation can also be achieved by engineering cysteine residues at specific locations on the antibody.[2][]
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Antibody-drug conjugate (ADC) development - ProteoGenix [us.proteogenix.science]
- 5. escopharma.com [escopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. adcreview.com [adcreview.com]
- 11. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
how to prevent aggregation of ADCs with hydrophobic linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of ADCs, particularly those constructed with hydrophobic linker-payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linker-payloads?
A1: ADC aggregation is a complex issue driven by several factors, primarily related to increased hydrophobicity and structural instability:
-
Increased Surface Hydrophobicity : The covalent attachment of hydrophobic small molecule drugs and linkers to an antibody increases the overall hydrophobicity of the protein.[1][2][3][4] This can lead to intermolecular interactions between these hydrophobic patches, causing the ADC molecules to cluster together.[4]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1][5][6] ADCs with DAR values of 6 or 8 are often more prone to aggregation under thermal stress compared to those with lower DARs.[7]
-
Conformational Instability : The conjugation process itself or the presence of the attached payload can induce conformational changes in the antibody.[1][8] These changes can expose aggregation-prone regions that were previously buried within the protein's native structure.[1]
-
Suboptimal Formulation and Process Conditions : Factors during manufacturing and storage, such as high protein concentration, suboptimal pH (especially near the antibody's isoelectric point), the use of organic co-solvents for payload dissolution, and exposure to physical stress like temperature fluctuations or shaking, can significantly promote aggregation.[1][4][][10]
Q2: What are the consequences of ADC aggregation for my research?
A2: ADC aggregation can have significant negative impacts on the safety, stability, and efficacy of your therapeutic candidate:
-
Reduced Efficacy : Aggregates may possess altered binding affinity for the target antigen and are often cleared more rapidly from circulation, which reduces the therapeutic window.[5][8]
-
Increased Immunogenicity : The presence of aggregates, especially high molecular weight (HMW) species, is a major safety concern as it can trigger an unwanted immune response in patients.[4][8][11]
-
Physical Instability : Aggregation compromises the physical stability of the drug product, leading to the formation of particulates and precipitation. This reduces the product's shelf-life and complicates manufacturing and regulatory approval.[1][12]
-
Process and Manufacturing Challenges : Aggregation leads to product loss during purification steps, which reduces the overall yield and impacts the economic viability of the manufacturing process.[1][4]
Q3: How can I proactively prevent or minimize ADC aggregation during development?
A3: A multi-faceted approach combining protein engineering, linker-payload design, and formulation optimization is the most effective strategy:
-
Linker and Payload Modification : Incorporating hydrophilic linkers is a key strategy. This can be achieved by using linkers that contain polyethylene (B3416737) glycol (PEG) groups, sulfonate groups, or other hydrophilic moieties to "shield" the hydrophobic payload.[1][3][5][] Developing more hydrophilic payloads can also significantly reduce aggregation propensity.[1][]
-
Formulation Optimization : The choice of excipients is critical. Non-ionic surfactants (e.g., Polysorbate 80, Tween 20), sugars (e.g., trehalose), and certain amino acids can act as stabilizers to reduce protein-protein interactions.[1][][13] Optimizing the buffer pH and ionic strength is also essential for maintaining ADC stability.[]
-
Protein and Conjugation Engineering : Rationally designing the antibody to include "aggregation gatekeeper" residues (introducing charged residues in aggregation-prone regions) can improve stability.[1][11] Furthermore, employing site-specific conjugation technologies can produce more homogeneous ADCs with potentially lower aggregation risk.[14][15]
-
Process Control : Minimizing thermal and physical stress during conjugation and purification is important.[1] An advanced strategy is to perform the conjugation while the antibodies are immobilized on a solid support, which physically prevents them from interacting and aggregating during the most vulnerable step of the process.[1][4][16]
Troubleshooting Guide: ADC Aggregation
If you are encountering aggregation in your experiments, use this guide to identify the potential cause and find a solution.
Data & Results
Table 1: Impact of Drug-to-Antibody Ratio (DAR) and Payload Hydrophobicity on ADC Aggregation
Higher DAR values and more hydrophobic payloads directly correlate with an increased tendency for ADCs to aggregate, especially under thermal stress.
| ADC Construct | Stress Condition | DAR | % Monomer | % Aggregate | Reference |
| Trastuzumab-MMAE | 40°C, 2 days | 8 | <5% | >95% | [17] |
| Trastuzumab-MMAU* | 40°C, 2 days | 8 | 98% | 2% | [17] |
| anti-FRα-sulfo-SPDB-DM4 | N/A | ~2 | High | Low | [6] |
| anti-FRα-sulfo-SPDB-DM4 | N/A | ~10 | Lower | Higher (rapid clearance) | [6] |
| Model IgG1-Payload 1 (Low logP) | Thermal Stress | Matched | High | Low | [18][19] |
| Model IgG1-Payload 3 (High logP) | Thermal Stress | Matched | Low | High | [18][19] |
*MMAU is a hydrophilic glycoside variant of MMAE, demonstrating that modifying the payload can drastically reduce aggregation.[17]
Table 2: Effect of Hydrophilic Linkers on ADC Properties
The incorporation of hydrophilic components, such as PEG, into the linker design can mitigate the hydrophobicity of the payload, leading to reduced aggregation and improved pharmacokinetics.
| Linker Feature | ADC Property | Observation | Reference |
| Linear PEG24 Linker | Stability | Showed significant aggregation and degradation over time at 40°C. | [12] |
| Pendant PEG (2x12) Linker | Stability | Showed significantly higher monomer content and stability under the same stress conditions. | [12] |
| Pendant PEG (2x12) Linker | Pharmacokinetics | Exhibited slower clearance rates in mice compared to the linear PEG linker ADC. | [12] |
| ChetoSensar™ (chito-oligosaccharide) | Hydrophobicity | HIC analysis showed a significant reduction in hydrophobicity for a DAR 4 ADC, shifting its profile closer to the unconjugated antibody. | [2] |
Key Experimental Protocols
Protocol 1: Quantifying ADC Aggregates using Size Exclusion Chromatography (SEC)
SEC is the industry-standard method for separating and quantifying ADC monomers, dimers, and higher molecular weight (HMW) aggregates based on their hydrodynamic size.[1][20]
-
Instrumentation : HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[20]
-
Column : A silica-based column with appropriate pore size for antibody separation (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm or TSKgel G3000SWxl).[10][20]
-
Mobile Phase : A physiological pH buffer is typically used. Example: 150 mM sodium phosphate, pH 7.0.[20] For some hydrophobic ADCs, a small amount of organic modifier may be required to improve peak shape, but this should be optimized carefully.[21]
-
Procedure :
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it in the mobile phase to a final concentration of approximately 1 mg/mL.[10]
-
Inject a defined volume (e.g., 10-20 µL) of the sample.
-
Run the chromatogram at a constant flow rate (e.g., 0.8-1.0 mL/min).
-
Monitor the eluent at 280 nm.
-
-
Data Analysis : Integrate the peaks corresponding to HMW aggregates, monomer, and any fragments. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks. An increase in the percentage of the HMW peak indicates aggregation.
Protocol 2: Assessing Particle Size Distribution with Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution and is highly sensitive for detecting the early onset of aggregation.[1][7][18]
-
Instrumentation : A DLS instrument with temperature control.
-
Procedure :
-
Prepare the ADC sample in a formulation buffer, ensuring it is free of dust and extraneous particles by centrifugation or filtration (use a low protein-binding filter, e.g., 0.1 or 0.22 µm).
-
Transfer the sample to a clean, low-volume cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement, acquiring data for a sufficient duration to ensure a stable correlation function.
-
-
Data Analysis : The instrument software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI value (>0.2) is indicative of aggregation or a heterogeneous sample. Tracking these values over time is an effective way to monitor stability.[8]
Visualizing Concepts
Mechanism of Hydrophobicity-Induced Aggregation
The conjugation of hydrophobic drugs to an antibody creates new hydrophobic surface patches, which can drive the self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. tandfonline.com [tandfonline.com]
- 16. adcreview.com [adcreview.com]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
troubleshooting off-target cleavage of Val-Cit linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?
The Val-Cit linker is designed to be stable in systemic circulation and to be cleaved by specific lysosomal proteases, primarily Cathepsin B, within the target tumor cell.[1] After an ADC binds to its target antigen on the cancer cell surface, it is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[1][2] The acidic environment of the lysosome and the high concentration of enzymes like Cathepsin B facilitate the cleavage of the peptide bond between citrulline and the p-aminobenzylcarbamate (PABC) spacer.[1] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload inside the cancer cell.[1]
Q2: What are the main causes of off-target cleavage of Val-Cit linkers?
Off-target cleavage of Val-Cit linkers is primarily caused by enzymatic activity in the bloodstream or tumor microenvironment, leading to premature payload release before the ADC reaches the target cell.[3][4] The two main enzymes responsible for this are:
-
Carboxylesterase 1C (Ces1C): This enzyme is present in mouse and rat plasma and can hydrolyze the Val-Cit dipeptide, leading to significant instability of ADCs in preclinical rodent models.[5][6][7] This is a critical consideration for the preclinical evaluation of ADCs.[6]
-
Human Neutrophil Elastase (NE): Secreted by neutrophils, this serine protease can cleave the Val-Cit linker in human plasma.[3][4][8] This premature cleavage is believed to contribute to off-target toxicities, most notably neutropenia.[6][9]
Q3: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
This discrepancy is due to the presence of carboxylesterase Ces1C in mouse plasma, which is known to cleave the Val-Cit linker.[5][7] Human plasma lacks this specific enzyme, so the linker remains relatively stable.[7] This species-specific difference is a major challenge for preclinical ADC development, as efficacy and toxicity data from mouse models may not accurately predict clinical outcomes in humans.[7][10]
Q4: How does the hydrophobicity of the Val-Cit linker and payload affect my ADC?
The hydrophobic nature of the conventional Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to several issues.[3][4] These include:
-
Aggregation: High hydrophobicity can cause the ADC to aggregate, particularly at higher drug-to-antibody ratios (DARs).[3][5] Aggregation can negatively impact the ADC's manufacturing, stability, and pharmacokinetics.[11]
-
Limited DAR: The tendency to aggregate often limits the number of drug molecules that can be attached to the antibody, potentially capping the therapeutic potency of the ADC.[3][4]
Q5: What are the common off-target toxicities associated with premature Val-Cit linker cleavage?
Premature release of the cytotoxic payload into systemic circulation can lead to a range of off-target toxicities, similar to those seen with traditional chemotherapy.[][13] The most commonly observed dose-limiting toxicities include:
-
Neutropenia: A reduction in neutrophils, which is frequently linked to the cleavage of the Val-Cit linker by neutrophil elastase.[6][8][14]
-
Hepatotoxicity: Liver damage.[15] These toxicities are often the primary factor limiting the maximum tolerated dose of an ADC in clinical settings.[]
Troubleshooting Guide
Issue: Premature Drug Release Observed in Preclinical Mouse Models
Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[5][6][7] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[5]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[5][] If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[5]
-
Modify the Linker: Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[5][11]
-
Alternative Linker Strategies: Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as "exolinker" designs where the cleavable peptide is repositioned to enhance stability.[3][4][5]
Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[3][4][6] This off-target payload release is a suspected cause of hematological toxicities like neutropenia.[6][8]
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.[5] Monitor for the release of the payload over time using techniques like LC-MS.[17]
-
Modify the Linker: Introduce modifications to the dipeptide sequence to block NE recognition. Strategies include:
-
Tandem-Cleavage Linkers: Employ a linker that requires two sequential enzymatic steps for payload release. For example, a glucuronide moiety can be used to "mask" the dipeptide linker from extracellular proteases. The glucuronide is cleaved by β-glucuronidase within the lysosome, which then exposes the Val-Cit sequence for Cathepsin B cleavage.[19]
Issue: High Levels of ADC Aggregation Observed
Possible Cause: The hydrophobic nature of the Val-Cit-PAB linker and the conjugated payload (e.g., MMAE) can lead to ADC aggregation, especially at high drug-to-antibody ratios (DARs > 4).[3][4]
Troubleshooting Steps:
-
Optimize DAR: If possible, reduce the DAR to decrease the overall hydrophobicity of the conjugate.
-
Introduce Hydrophilic Moieties: Incorporate hydrophilic elements into the linker design to mitigate payload hydrophobicity.[3] This can be achieved using:
-
Evaluate Formulation: Assess different buffer conditions and excipients during the formulation process to identify conditions that minimize aggregation.
Quantitative Data Summary
Table 1: Comparative Stability of Val-Cit and Modified Linkers
| Linker Type | Susceptibility to Mouse Ces1C | Susceptibility to Human Neutrophil Elastase (NE) | Intended Cleavage by Cathepsin B | Reference(s) |
| Val-Cit (vc) | High | High | Yes | [3][6][7] |
| Glu-Val-Cit (EVCit) | Low / Resistant | High | Yes | [5][11][15] |
| Glu-Gly-Cit (EGCit) | Resistant | Resistant | Yes | [4][15] |
| Exolinker (e.g., exo-EVC) | Resistant | Resistant | Yes | [3][4][18] |
| Tandem (Glucuronide-vc) | Resistant | Resistant | Yes (after β-glucuronidase cleavage) | [19] |
Table 2: In Vivo Half-Life Comparison in Mouse Models
| Linker Type | ADC Half-Life (Mouse) | Reference(s) |
| Val-Cit (vc) | ~2 days | [11] |
| Glu-Val-Cit (EVCit) | ~12 days | [11] |
Key Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species (e.g., mouse, human).
Methodology:
-
Incubation: Thaw mouse or human plasma at 37°C. Add the ADC to the plasma at a final concentration of approximately 1 mg/mL.[20]
-
Time Course: Incubate the mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).[20][21]
-
Sample Preparation: Immediately stop the reaction in the collected aliquots. For payload quantification, precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.[20]
-
LC-MS Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to quantify the amount of released payload.[17][20] For analysis of the intact ADC, different sample preparation methods like affinity capture may be required.
-
Data Analysis: Plot the concentration of released payload or remaining intact ADC over time to determine the stability profile and half-life.
Lysosomal Cleavage Assay
Objective: To confirm that the Val-Cit linker is efficiently cleaved by lysosomal proteases.
Methodology:
-
Reaction Setup: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT) to mimic the lysosomal environment.[5]
-
Incubation: Add the ADC (e.g., final concentration ~10 µM) to the assay buffer. Initiate the reaction by adding a rat or human liver lysosomal fraction.[5][22] As a control, a reaction can be set up with a specific Cathepsin B inhibitor.[5]
-
Time Course: Incubate the samples at 37°C. Collect aliquots at various time points.
-
Analysis: Analyze the samples by LC-MS to measure the concentration of the released payload over time.[5]
Human Neutrophil Elastase (NE) Sensitivity Assay
Objective: To determine if the Val-Cit linker is susceptible to cleavage by human NE.
Methodology:
-
Reaction Setup: Prepare a suitable assay buffer.
-
Incubation: Incubate the ADC with purified human neutrophil elastase at 37°C.[5]
-
Time Course: Collect aliquots at various time points and stop the enzymatic reaction.
-
Analysis: Quantify the released payload using LC-MS to determine the rate of cleavage.[5] Compare the results to a control ADC with a known NE-resistant linker.
Visualizations
Intended vs. Off-Target Cleavage Pathways
Caption: Intended vs. Off-Target Cleavage Pathways of Val-Cit Linkers.
Troubleshooting Workflow for Off-Target Cleavage
Caption: Troubleshooting workflow for identifying causes of off-target cleavage.
Experimental Workflow for Plasma Stability Assay
Caption: General experimental workflow for an in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. preprints.org [preprints.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. communities.springernature.com [communities.springernature.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEGylated Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) using PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) as it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from circulation, and potential aggregation issues.[1] Therefore, precise control over the DAR is essential to ensure a consistent, safe, and effective therapeutic product.
Q2: What is a typical target DAR for an ADC, and how does it influence the therapeutic window?
While the optimal DAR is specific to the antibody, linker, and payload, a DAR of 2 to 4 is often considered a good balance between efficacy and safety for many ADCs.[2] Higher DAR values (e.g., 8) can increase potency but may also lead to faster clearance and increased toxicity.[1][2] The goal is to identify a DAR that maximizes the therapeutic window by delivering a potent dose to target cells while minimizing off-target toxicity.[2]
Q3: How do PEGylated linkers help in optimizing the DAR?
PEGylated linkers are instrumental in optimizing ADCs, particularly when dealing with hydrophobic payloads.[3] Their hydrophilic nature helps to:
-
Mitigate Aggregation: Hydrophobic drug payloads can cause ADCs to aggregate, leading to rapid clearance and reduced efficacy.[4] Incorporating hydrophilic PEG linkers can counteract this, enabling higher DARs without compromising the ADC's biophysical properties.[2][4]
-
Improve Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell that can shield the payload, prolonging the ADC's circulation half-life.[5][6]
-
Enhance Solubility: PEGylation increases the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic drugs.[5]
Q4: What is the impact of PEG linker length on ADC properties?
The length of the PEG chain is a critical design parameter that influences the therapeutic index of an ADC.[4]
-
Longer PEG Chains: Generally, longer PEG linkers enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[4][7][8] They can lead to slower plasma clearance.[7][8][9] However, there can be a trade-off with in vitro potency, potentially due to steric hindrance.[3][4]
-
Shorter PEG Chains: Shorter linkers may be favorable for ADC stability.[4]
The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.[4]
Troubleshooting Guides
Problem 1: Low Average DAR
Question: I am observing a lower than expected average DAR despite using the correct molar ratio of drug-linker to antibody. What are the possible causes and how can I troubleshoot this?
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as pH, temperature, and incubation time.[10] For thiol-maleimide conjugation, maintain a pH between 6.5 and 7.5 to favor the reaction over maleimide (B117702) hydrolysis.[2] |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature to ensure the desired number of interchain disulfide bonds are cleaved, exposing free thiol groups.[1][2] |
| Inactive or Degraded Drug-Linker | Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage and handling to prevent degradation.[10] |
| Interfering Buffer Components | Perform buffer exchange to a suitable conjugation buffer (e.g., PBS) to remove any interfering substances like primary amines (e.g., Tris) if using NHS-ester chemistry.[10] |
| Inaccurate Reagent Concentrations | Verify the purity and concentration of the antibody, drug-linker, and any other reagents before starting the conjugation.[1] |
Problem 2: High Levels of Aggregation in the Final ADC Product
Question: My final ADC product shows high levels of aggregation. What could be causing this and how can I mitigate it?
| Possible Causes | Troubleshooting Steps |
| Hydrophobicity of the Payload | The conjugation of hydrophobic drugs increases the overall hydrophobicity of the ADC, which is a major cause of aggregation.[11][12] Incorporating a hydrophilic PEG linker is a key strategy to counteract this.[2] The length and architecture (linear vs. pendant) of the PEG linker can be optimized to improve solubility and reduce aggregation.[13] |
| High DAR | A high number of conjugated drug molecules increases hydrophobicity and the risk of aggregation.[1] Consider reducing the molar excess of the drug-linker during conjugation to target a lower average DAR.[10] |
| Unfavorable Buffer Conditions | Screen different formulation buffers, varying the pH and including excipients, to find conditions that minimize aggregation.[10][11] The pH of the buffer should not coincide with the isoelectric point (pI) of the antibody, as this is the point of least solubility.[11] |
| Harsh Conjugation or Purification Conditions | High temperatures, extreme pH, or shear stress during mixing can denature the antibody and promote aggregation.[10][12] Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[14] Use gentle mixing. |
| Intermolecular Disulfide Bonds | If the antibody has free cysteine residues not intended for conjugation, they can form intermolecular disulfide bonds leading to aggregation. Consider blocking these residues with an agent like N-ethylmaleimide (NEM) prior to the main conjugation step.[14] |
Problem 3: Inconsistent DAR Values Between Batches
Question: I am struggling with batch-to-batch variability in my DAR values. How can I improve consistency?
| Possible Causes | Troubleshooting Steps |
| Variability in Starting Materials | Ensure consistent quality, purity, and concentration of the antibody and drug-linker for each batch.[1][10] Thoroughly characterize all starting materials before use. |
| Lack of Precise Control Over Reaction Parameters | Minor variations in pH, temperature, or reaction time can significantly impact the final DAR.[10] Implement strict process controls and carefully monitor all reaction parameters. |
| Inconsistent Antibody Reduction | The efficiency of disulfide bond reduction is critical for cysteine-based conjugation. Incomplete or variable reduction will result in a different number of available thiol groups for conjugation in each batch.[1] Standardize the reduction protocol. |
| Inconsistent Purification Process | Differences in the purification method can lead to the enrichment of different DAR species.[10] Standardize the purification protocol, including the type of column, buffers, and flow rates. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| PEG Linker Length | Plasma Clearance | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference |
| No PEG | High | Baseline | Moderate | [7][8] |
| PEG4 | Moderate | Similar to no PEG | Improved | [7][8] |
| PEG8 | Low | Slightly Reduced | Significantly Improved | [7][8] |
| PEG12 | Low | Reduced | Significantly Improved | [7][8] |
| PEG24 | Low | Further Reduced | Similar to PEG8/12 | [7][8] |
Note: The specific values can vary depending on the antibody, payload, and cell line used. The table represents general trends observed in published studies.
Experimental Protocols & Workflows
A general workflow for ADC conjugation involves antibody preparation, conjugation, and purification, followed by characterization to determine the DAR.
Protocol 1: Cysteine-Based ADC Conjugation using a Maleimide-PEG-Drug Linker
This protocol outlines a general procedure for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain cysteine residues.
1. Antibody Reduction:
- Prepare the antibody in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).[2]
- Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[1]
- Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[1][2]
- Remove the excess TCEP using a desalting column, exchanging the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).[1]
2. Conjugation Reaction:
- Immediately after desalting, adjust the pH of the reduced antibody solution to 6.5-7.5.[2]
- Dissolve the maleimide-PEG-drug linker in an organic solvent like DMSO to a stock concentration of 10-20 mM.[14]
- Add the desired molar excess of the dissolved drug-linker to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[5]
- Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in the dark if the payload is light-sensitive.[1]
3. Purification:
- Purify the ADC from unreacted drug-linker and solvent using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
- Perform a final buffer exchange into a suitable formulation buffer for storage.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for analyzing the drug load distribution and average DAR of cysteine-conjugated ADCs.[15] It separates ADC species based on the hydrophobicity imparted by the conjugated drug.
1. System Setup:
- Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
- Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
- Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
- Detector: UV detector set at 280 nm.
2. Sample Preparation:
- Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
3. Chromatographic Run:
- Equilibrate the column with Mobile Phase A.
- Inject the ADC sample.
- Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
- Antibodies with a higher number of conjugated drugs are more hydrophobic and will elute later.
4. Data Analysis:
- Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
- Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pharmiweb.com [pharmiweb.com]
strategies to improve the in vivo stability of Val-Cit containing ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the in vivo stability of Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and challenges of Val-Cit linkers.
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit dipeptide linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][][] Following antibody-mediated internalization into a target cancer cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases like Cathepsin B lead to the hydrolysis of the peptide bond between valine and citrulline.[][4] This cleavage initiates the release of the cytotoxic payload inside the target cell, minimizing systemic exposure.[5][6]
Q2: My Val-Cit ADC shows instability in mouse models but seems stable in human plasma. Why?
A2: This is a frequently observed discrepancy. The instability in mouse plasma is often due to the activity of carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can prematurely cleave the Val-Cit linker.[1][7][8] This enzyme is not present at the same activity level in human plasma, leading to the observed difference in stability.[8] This premature payload release in mice can lead to poor efficacy and off-target toxicity in preclinical studies.[7][9]
Q3: What other factors can cause premature payload release from Val-Cit ADCs in circulation?
A3: Besides mouse-specific carboxylesterases, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker in human plasma.[4][5][10] This can lead to off-target toxicities, with neutropenia being a potential concern.[4][5] Additionally, the inherent hydrophobicity of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload, can lead to ADC aggregation.[4][11] Aggregation can alter the ADC's pharmacokinetic profile and potentially increase clearance or cause immunogenicity.[12][13]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and address common issues encountered during your experiments.
Problem: I'm observing high off-target toxicity and a narrow therapeutic window in my in vivo study.
This issue is often a primary indicator of premature payload release in systemic circulation.
Troubleshooting Steps:
-
Confirm Linker Instability: The first step is to determine if the observed toxicity is due to linker cleavage in circulation.
-
Analyze the Results:
-
If the ADC is unstable in plasma: This confirms premature payload release. The instability is likely due to enzymatic cleavage (e.g., by Ces1c in mice or neutrophil elastase in humans).[4][7] Proceed to Section 3: Strategies for Enhancing Stability .
-
If the ADC is stable in plasma: The toxicity may not be related to linker instability. Investigate other potential causes, such as on-target toxicity in healthy tissues that express the target antigen or inherent toxicity of the payload itself.
-
Section 3: Strategies for Enhancing In Vivo Stability
If premature payload release is confirmed, several strategies can be employed to improve the stability of your Val-Cit containing ADC.
Q: How can the peptide sequence of the linker be modified to increase stability?
A: Modifying the dipeptide sequence by adding certain amino acids can shield the cleavage site from plasma proteases without significantly affecting its cleavage by lysosomal Cathepsin B.[7]
-
Glutamic acid-Val-Cit (EVCit): Adding a glutamic acid residue adjacent to the valine has been shown to dramatically improve ADC half-life in mouse models by providing resistance to Ces1c cleavage.[1][7][10]
-
Exolinkers: This approach repositions the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PAB) moiety. This design can reduce premature payload release and allows for the incorporation of hydrophilic groups to prevent aggregation.[4][5]
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic steps for payload release.[17][18] For example, a sterically hindering group like a glucuronide moiety can protect the Val-Cit sequence.[17][18] This moiety is first cleaved by β-glucuronidase in the lysosome, which then exposes the Val-Cit sequence for cleavage by Cathepsin B.[17] This dual-cleavage requirement significantly improves plasma stability and tolerability.[18][19]
Q: How does increasing linker hydrophilicity improve stability?
A: Many cytotoxic payloads are hydrophobic, and when conjugated to an antibody, they can induce aggregation, especially at high DARs.[11][20] This aggregation can lead to rapid clearance and poor efficacy.[12]
-
Action: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[12][20] PEG linkers create a hydration shell around the ADC, which enhances solubility, reduces aggregation, and can improve pharmacokinetics by shielding the ADC from premature clearance.[12][20][21]
Q: Does the conjugation site on the antibody affect stability?
A: Yes, the conjugation site plays a crucial role. More solvent-exposed linkers are more vulnerable to enzymatic degradation.[9][22]
-
Action: Employ site-specific conjugation technologies to attach the linker-drug to less solvent-exposed sites. This can sterically hinder access by plasma proteases, thereby increasing the ADC's circulatory half-life while still allowing for efficient internalization and lysosomal processing.[13][22]
Section 4: Data Presentation
The following tables summarize quantitative data comparing different linker strategies.
Table 1: Comparison of In Vivo Stability for Different Linker Technologies
| Linker Technology | ADC Model | Animal Model | Key Stability Finding | Reference |
|---|---|---|---|---|
| Standard Val-Cit | anti-CD79b-vcMMAE | Rat | Showed rapid payload loss in plasma. | [23][24] |
| EVCit (Glu-Val-Cit) | Not Specified | Mouse | Increased ADC half-life from ~2 days (for Val-Cit) to ~12 days. | [7] |
| Tandem-Cleavage | anti-CD79b-MMAE | Rat | Conjugate remained mostly intact through day 12, unlike the standard vcMMAE which showed rapid payload loss. | [24] |
| Exolinker | Trastuzumab-MMAE | Mouse | Reduced released payload in mouse plasma compared to standard Val-Cit PAB linker. |[4] |
Table 2: Impact of Linker Hydrophilicity on ADC Properties
| Linker Type | DAR | Aggregation (%) | Plasma Half-Life | Reference |
|---|---|---|---|---|
| Hydrophobic Linker | ~4 | >15% | Shorter | [12] |
| Hydrophilic (PEG) Linker | ~8 | <5% | Longer |[12] |
Section 5: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the change in average DAR or the concentration of released payload over time.[14][25]
Materials:
-
ADC construct
-
Control ADC (with a known stable linker, if available)
-
Plasma (e.g., human, mouse, rat) from commercial sources (e.g., BioIVT)[15]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)[15]
-
Wash and Elution buffers
-
LC-MS system[16]
Methodology:
-
Incubation: Incubate the ADC at a final concentration (e.g., 50-100 µg/mL) in plasma at 37°C. Include a control sample incubated in PBS.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours). Immediately store samples at -80°C to quench any reaction.[14]
-
ADC Isolation: For each time point, isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[15][25] Wash the beads to remove unbound plasma proteins.
-
Analysis of Intact ADC (DAR Measurement):
-
Elute the intact ADC from the beads.
-
Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[15]
-
-
Analysis of Free Payload:
-
Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that the modified, stabilized linker can still be efficiently cleaved by its target lysosomal protease, Cathepsin B.[][26]
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Cathepsin B inhibitor (for negative control)
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing ~5 mM DTT (to activate Cathepsin B).[1]
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure it is in its active form.
-
Reaction Setup: Prepare reaction mixtures containing the ADC (~10 µM) in the assay buffer.
-
Initiate Reaction: Add activated Cathepsin B to the ADC solution to start the cleavage reaction.
-
Controls:
-
Negative Control: Set up a reaction that includes a specific Cathepsin B inhibitor to confirm the cleavage is enzyme-specific.[1]
-
No-Enzyme Control: Incubate the ADC in the assay buffer without Cathepsin B to check for non-enzymatic degradation.
-
-
Incubation: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Quench the reaction by adding a strong acid or organic solvent.
-
Analysis: Analyze the samples by LC-MS to measure the disappearance of the intact ADC and the appearance of the cleaved payload.[27]
-
Data Analysis: Plot the percentage of payload release against time to determine the cleavage kinetics. Compare the cleavage rate of your stabilized ADC to a standard Val-Cit ADC to ensure functionality is retained.
References
- 1. benchchem.com [benchchem.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. techbullion.com [techbullion.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Premature Drug Release from Cleavable Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature drug release from cleavable linkers in drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature drug release from cleavable linkers?
A1: Premature drug release is a critical issue that can compromise the therapeutic index of a drug conjugate by causing off-target toxicity and reducing efficacy.[1][2] The primary causes depend on the linker chemistry:
-
Enzymatic Cleavage: Linkers, particularly peptide-based ones like Val-Cit, can be susceptible to premature cleavage by enzymes present in systemic circulation, such as carboxylesterases and neutrophil elastase.[3][4][5]
-
Chemical Instability: Some linkers are inherently unstable in the physiological environment. For instance, hydrazone linkers can hydrolyze at the neutral pH of blood, and disulfide linkers can be prematurely cleaved by reducing agents like glutathione (B108866) present in plasma.[][7][8][9]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to aggregation of the drug conjugate, which may alter its stability and pharmacokinetic properties.[2]
-
Conjugation Site: The site of drug-linker conjugation on the antibody can influence linker stability. Conjugation to more solvent-exposed sites may increase susceptibility to cleavage.[2][10]
Q2: What are the consequences of poor linker stability?
A2: Insufficient linker stability in circulation can lead to several detrimental outcomes:
-
Off-Target Toxicity: The premature release of a potent cytotoxic payload can damage healthy tissues, leading to significant adverse side effects.[1][2]
-
Reduced Efficacy: If the payload is released before the conjugate reaches its target, the therapeutic effectiveness is diminished.[2][11]
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the drug conjugate, potentially leading to faster clearance and reduced tumor exposure.[2]
Q3: How can I improve the stability of my cleavable linker?
A3: Several strategies can be employed to enhance linker stability:
-
Linker Chemistry Optimization:
-
Peptide Linkers: Modifying the peptide sequence, for example, by adding a hydrophilic group like glutamic acid to create a Glu-Val-Cit linker, can reduce susceptibility to plasma proteases.[4]
-
Disulfide Linkers: Introducing steric hindrance around the disulfide bond can improve stability.[7]
-
Hydrazone Linkers: Using aromatic hydrazones can increase stability compared to aliphatic ones due to resonance stabilization.[8]
-
-
Site-Specific Conjugation: Conjugating the drug-linker to specific, less solvent-exposed sites on the antibody can shield the linker from the external environment.[2]
-
Hydrophilic Modifications: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help mask hydrophobic payloads and improve stability.[3][]
-
Novel Linker Designs:
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of linker stability.
Issue 1: High levels of premature drug release observed in in vitro plasma stability assays.
-
Possible Cause 1: Inherent Instability of the Linker Chemistry.
-
Troubleshooting Steps:
-
Review Linker Choice: Re-evaluate if the chosen linker chemistry is appropriate for the intended application. For example, traditional hydrazone linkers may show instability at physiological pH.[8][9]
-
Optimize Linker Structure: Consider modifications to the linker to enhance stability. For disulfide linkers, introduce steric hindrance. For peptide linkers, alter the amino acid sequence.[4][7]
-
Run Controls: Include a control with a known stable linker (e.g., a non-cleavable linker) to benchmark the stability of your experimental linker.[1]
-
-
-
Possible Cause 2: Enzymatic Degradation in Plasma.
-
Troubleshooting Steps:
-
Species-Specific Differences: Be aware that plasma enzymes can vary between species. For instance, Val-Cit linkers are known to be cleaved by mouse carboxylesterase Ces1C, which is not present in human plasma.[4][5] Conduct stability assays in plasma from the relevant species for your preclinical models.
-
Enzyme Inhibitor Studies: Use specific enzyme inhibitors in your plasma stability assay to identify the class of enzymes responsible for cleavage.
-
Linker Modification: Modify the linker to be resistant to the identified enzyme. For example, a Glu-Val-Cit linker shows increased stability in mouse plasma.[4]
-
-
-
Possible Cause 3: Assay Artifacts.
-
Troubleshooting Steps:
-
Issue 2: Discrepancy between drug release measured by different analytical methods (e.g., ELISA vs. LC-MS).
-
Possible Cause: Different methods are measuring different species.
-
Troubleshooting Steps:
-
Understand the Assay: Be clear about what each assay is detecting. An ELISA might measure the amount of intact antibody-drug conjugate (ADC), while LC-MS might be used to quantify the free payload.[17][18]
-
Orthogonal Methods: Use multiple, orthogonal methods to get a complete picture of the stability profile. For example, combine an ELISA for intact ADC with an LC-MS/MS method for free payload quantification.[18]
-
-
Issue 3: Evidence of off-target toxicity (e.g., neutropenia) in preclinical models.
-
Possible Cause: Premature drug release in vivo.
-
Troubleshooting Steps:
-
Assess Sensitivity to Relevant Enzymes: If neutropenia is observed, investigate the sensitivity of your linker to human neutrophil elastase, which can cleave certain peptide linkers like Val-Cit.[3][4]
-
Linker Modification: Design linkers that are resistant to cleavage by enzymes present in the circulation and tissues where off-target toxicity is observed.[4]
-
In Vivo Stability Studies: Conduct thorough in vivo stability studies in relevant animal models to understand the pharmacokinetic profile and rate of drug deconjugation.[11]
-
-
Data Presentation
Table 1: Comparative Plasma Stability of Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | Acid Hydrolysis | Low to Moderate | Stability is pH-dependent and can be low at physiological pH. Aromatic hydrazones are more stable than aliphatic ones.[1][8] |
| Disulfide | Reduction (e.g., by Glutathione) | Moderate | Stability can be influenced by steric hindrance around the disulfide bond. Premature cleavage can occur.[][7] |
| Peptide (e.g., Val-Cit) | Protease Cleavage (e.g., Cathepsin B) | High in Human Plasma | Can be susceptible to cleavage by other proteases in circulation, such as carboxylesterases in rodents and neutrophil elastase in humans.[3][4][11] |
| β-Glucuronide | β-Glucuronidase Cleavage | High | Highly stable in plasma; cleavage is dependent on the presence of β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[1][11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug conjugate and the rate of drug deconjugation in plasma from different species.[4][11]
Materials:
-
Drug conjugate of interest
-
Human, mouse, and rat plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, ELISA)
Methodology:
-
Dilute the drug conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species in separate tubes.[2][11]
-
As a control, dilute the drug conjugate in PBS.[2]
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[2][11]
-
Immediately stop the reaction by freezing the samples at -80°C or by another appropriate quenching method.[2]
-
Analyze the samples to quantify the amount of intact drug conjugate, total antibody, and/or released payload using a validated analytical method.[1]
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker by lysosomal proteases.[4]
Materials:
-
Drug conjugate of interest
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, as a control for specificity)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS)
Methodology:
-
Prepare a reaction mixture containing the drug conjugate (e.g., final concentration of 10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture.
-
For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At specified time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to monitor the degradation of the parent drug conjugate and the formation of the released payload.
Visualizations
Caption: Troubleshooting workflow for premature drug release.
Caption: ADC mechanism of action and the issue of premature release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: The Impact of PEG Spacer Length on ADC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the critical role of Polyethylene Glycol (PEG) spacer length in modulating the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG spacer in an ADC linker?
A PEG spacer is a hydrophilic polymer incorporated into the linker of an ADC to connect the antibody to the cytotoxic payload.[][2] Its main functions are to:
-
Enhance Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation.[3][][5] Hydrophilic PEG linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[3][5][6]
-
Improve Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[3][6][7] This extended circulation can lead to greater accumulation of the ADC in tumor tissue.[3]
-
Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially lowering the ADC's immunogenicity.[5][6]
Q2: How does increasing the PEG spacer length generally affect ADC pharmacokinetics?
Increasing the PEG spacer length typically leads to a longer plasma half-life and improved in vivo efficacy.[6][8] This is primarily due to a reduction in clearance.[9][10] However, there can be a trade-off, as longer PEG chains might slightly decrease in vitro cytotoxicity due to steric hindrance.[6][8][11]
Q3: Is there an optimal PEG spacer length for all ADCs?
No, the optimal PEG linker length is context-dependent and needs to be determined empirically for each specific ADC.[6][8] The ideal length is influenced by several factors, including the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density.[6] For example, one study on a glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage.[6][11]
Q4: Can the PEG spacer length influence the Drug-to-Antibody Ratio (DAR)?
Yes, the PEG spacer's length can impact the achievable DAR. For hydrophobic payloads, incorporating a hydrophilic PEG spacer can enable the conjugation of a higher number of drug molecules without causing aggregation.[2][3][5] However, very long PEG chains might introduce steric hindrance that could potentially lower the efficiency of the conjugation reaction.[7]
Q5: What are some common challenges encountered when working with PEG spacers in ADCs?
Common challenges include:
-
ADC Aggregation: Insufficient PEG length or high DAR with a hydrophobic payload can lead to aggregation, affecting stability and increasing clearance.[3][12]
-
Premature Payload Release: While not directly related to PEG length, the overall linker design, including the cleavable moiety, is crucial for stability in circulation.[][13] An unstable linker can lead to off-target toxicity.[12][13]
-
Reduced Potency: Very long PEG chains may cause steric hindrance, potentially interfering with the payload's ability to interact with its target once released inside the cell, or even with the antibody's binding to its antigen.[11]
-
Heterogeneity: Polydisperse PEG linkers can lead to a heterogeneous mixture of ADCs, making characterization and ensuring batch-to-batch consistency challenging.[5] Using monodisperse PEG linkers can mitigate this issue.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High ADC clearance and short half-life in vivo. | - Insufficient PEG spacer length leading to rapid clearance of the hydrophobic ADC.[9][10]- ADC aggregation due to high hydrophobicity.[3] | - Increase the length of the PEG spacer (e.g., from PEG4 to PEG8 or PEG12).[9][10]- Evaluate a series of ADCs with varying PEG lengths to find the optimal balance between improved PK and retained potency.[8]- Characterize the aggregation state of the ADC using techniques like size-exclusion chromatography (SEC). |
| ADC demonstrates good in vitro potency but poor in vivo efficacy. | - The ADC may be clearing from circulation too quickly to reach the tumor in sufficient concentrations.[6][8]- Off-target toxicity at efficacious doses. | - Increase the PEG spacer length to improve the pharmacokinetic profile.[6][8]- Conduct a thorough PK study to understand the exposure levels of the ADC in plasma and tumor tissue.[14]- Evaluate different dosing schedules.[15] |
| Observed off-target toxicity (e.g., hepatotoxicity, myelosuppression). | - Premature release of the cytotoxic payload in circulation.[12][13]- Non-specific uptake of the ADC by healthy tissues, which can be exacerbated by hydrophobicity.[][17] | - While linker stability is key, ensure the PEG spacer is of sufficient length to shield the hydrophobic payload and reduce non-specific uptake.[][17]- Studies have shown that longer PEG spacers (e.g., PEG8 and PEG12) can reduce non-specific uptake and associated toxicities.[17] |
| Difficulty achieving a high Drug-to-Antibody Ratio (DAR) without aggregation. | - The hydrophobic nature of the payload and/or linker is causing the ADC to aggregate at higher DARs.[2][3] | - Incorporate a hydrophilic PEG spacer into the linker design to improve the solubility of the final conjugate.[3][5]- Consider using branched or multi-arm PEG linkers to more effectively shield the hydrophobic payload.[2] |
Data Summary Tables
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics (Qualitative Summary)
| PEG Spacer Length | Hydrophilicity | Aggregation | Plasma Half-Life | In Vivo Efficacy | In Vitro Cytotoxicity |
| Short (e.g., PEG2, PEG4) | Lower | Higher potential | Shorter | Potentially lower | Generally higher |
| Medium (e.g., PEG8, PEG12) | Moderate | Reduced | Longer | Often improved | May be slightly reduced |
| Long (e.g., PEG18, PEG24) | Higher | Lowest potential | Longest | Can be optimal or plateau | May be further reduced |
This table provides a general summary of trends observed across various studies. The optimal length is ADC-specific.[6][8]
Table 2: Quantitative Comparison of ADC Pharmacokinetic Parameters with Varying PEG Spacer Lengths
| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) | Half-Life (t½, hours) | Reference |
| Glucuronide-MMAE ADC | PEG2 | ~80 | Not Specified | [11] |
| Glucuronide-MMAE ADC | PEG4 | ~40 | Not Specified | [11] |
| Glucuronide-MMAE ADC | PEG8 | ~15 | Not Specified | [11] |
| Glucuronide-MMAE ADC | PEG12 | ~15 | Not Specified | [11] |
| Glucuronide-MMAE ADC | PEG24 | ~15 | Not Specified | [11] |
Data is synthesized from a study using a non-binding IgG with a DAR of 8.[11] Clearance rates plateaued at a PEG length of 8 units.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the impact of PEG spacer length on ADC pharmacokinetics.
-
Animal Model: Utilize appropriate rodent models, such as Sprague-Dawley rats or BALB/c mice.[9][11]
-
Test Articles: Prepare a series of ADCs with identical antibodies and payloads but varying PEG spacer lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24).[11]
-
Administration: Administer a single intravenous (IV) dose of each ADC construct at a defined concentration (e.g., 3 mg/kg).[11]
-
Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).[8]
-
Sample Processing: Isolate plasma from the collected blood samples via centrifugation.
-
Quantification: Determine the concentration of the total antibody or the ADC in the plasma samples. This is typically done using a validated enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[8] Ligand-binding assays (LBA) and mass spectrometry-based methods can also be employed for more detailed characterization.[18][19]
-
Data Analysis: Plot the plasma concentration versus time for each ADC construct. Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using appropriate software.
Visualizations
Caption: Relationship between PEG spacer length and ADC properties.
Caption: Workflow for evaluating ADC pharmacokinetics.
References
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Hydrophobicity of the Linker-Payload Combination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of linker-payload combinations in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the consequences of high hydrophobicity in a linker-payload combination?
A1: High hydrophobicity in the linker-payload combination of an ADC can lead to several detrimental effects during development and in vivo application. The increased hydrophobicity of the ADC compared to the native antibody can promote self-association and aggregation.[1][2] This aggregation can result in reduced therapeutic efficacy, increased immunogenicity, and physical instability of the ADC product.[3][4] Furthermore, hydrophobic ADCs have a tendency for faster plasma clearance and non-specific uptake, potentially leading to off-target toxicities.[2][5][6] In some cases, excessive hydrophobicity can even impede the successful conjugation of the payload to the antibody.[7]
Q2: What strategies can be employed to minimize the hydrophobicity of the linker-payload combination?
A2: Several strategies can be implemented to mitigate the hydrophobicity of the linker-payload combination:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers is a primary strategy to counteract the hydrophobicity of the payload.[3] Examples of such linkers include those containing polyethylene (B3416737) glycol (PEG) moieties, sulfonate groups, pyrophosphate diesters, or chito-oligosaccharides.[3][8] These linkers can "shield" the hydrophobic payload, reducing the propensity for aggregation and improving solubility.[8]
-
Payload Modification: When possible, modifying the payload itself to increase its hydrophilicity can be an effective approach. However, this must be done without compromising its cytotoxic activity.
-
Antibody Engineering: Engineering the antibody to have a lower intrinsic hydrophobicity can also contribute to a more favorable profile for the final ADC.[7] This can involve mutating solvent-exposed hydrophobic residues to more polar amino acids.[7]
-
Site-Specific Conjugation: Employing site-specific conjugation methods can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This can help to avoid the formation of highly conjugated, and thus highly hydrophobic, ADC species that are more prone to aggregation.
Q3: How can I assess the hydrophobicity of my ADC?
A3: The most common and effective method for assessing the hydrophobicity of an ADC is Hydrophobic Interaction Chromatography (HIC) .[9][10][11] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, which is crucial for maintaining the integrity of the ADC.[11] In a typical HIC experiment, ADCs are applied to a column with a hydrophobic stationary phase in a high-salt buffer. A decreasing salt gradient is then used to elute the ADCs, with more hydrophobic species eluting later (i.e., at lower salt concentrations).[12] The retention time on the HIC column is a direct measure of the relative hydrophobicity of the ADC species. HIC can also be used to determine the drug-to-antibody ratio (DAR) distribution of an ADC preparation.[10][12]
Other techniques that can provide information about the consequences of hydrophobicity, such as aggregation, include:
-
Size Exclusion Chromatography (SEC): To quantify the amount of high molecular weight species (aggregates).[3]
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution and detect the presence of aggregates.[1][3]
Troubleshooting Guides
Problem: My ADC is showing significant aggregation.
Possible Cause: High hydrophobicity of the linker-payload combination is a primary driver of ADC aggregation.[1][4] The conjugation of hydrophobic payloads to the antibody can expose or create hydrophobic patches on the antibody surface, leading to protein-protein interactions and aggregation.[4]
Troubleshooting Steps:
-
Assess the extent of aggregation:
-
Quantify the percentage of aggregates using Size Exclusion Chromatography (SEC).
-
Analyze the particle size distribution using Dynamic Light Scattering (DLS).
-
-
Modify the linker:
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
A high DAR can significantly increase the overall hydrophobicity of the ADC.[13] Consider reducing the DAR to see if that mitigates aggregation. Site-specific conjugation methods can help to achieve a more homogeneous ADC with a lower and more controlled DAR.
-
-
Re-evaluate the payload:
-
If possible, explore analogs of your payload that have a more favorable hydrophilicity profile.
-
-
Formulation adjustments:
-
Optimize the formulation buffer. Factors like pH and the presence of excipients can influence ADC stability and aggregation.[4]
-
Problem: My ADC exhibits poor solubility.
Possible Cause: The hydrophobic nature of many cytotoxic payloads can lead to poor solubility of the resulting ADC.[14] This can be particularly problematic at higher ADC concentrations required for formulation and in vivo studies.
Troubleshooting Steps:
-
Quantify Solubility:
-
Determine the solubility of your ADC under various buffer conditions (e.g., different pH, salt concentrations).
-
-
Employ Hydrophilic Linkers:
-
The incorporation of hydrophilic linkers, such as those containing chito-oligosaccharides, has been shown to dramatically increase the solubility of ADCs.
-
-
Formulation Development:
-
Investigate the use of co-solvents or excipients in the formulation to improve the solubility of the ADC. However, be cautious as some organic co-solvents can also promote aggregation.[4]
-
-
Reduce the DAR:
-
A lower DAR will generally result in a more soluble ADC.
-
Problem: I'm observing off-target toxicity in my in vivo experiments.
Possible Cause: Increased hydrophobicity can lead to faster clearance of ADCs from circulation and non-specific uptake by tissues, such as the liver, which can result in off-target toxicity.[13][15][16] Aggregates can also be taken up by immune cells, leading to undesirable side effects.[3]
Troubleshooting Steps:
-
Characterize the ADC preparation:
-
Ensure that the level of aggregation in the injected ADC solution is minimal by using SEC.
-
Assess the hydrophobicity profile using HIC.
-
-
Enhance the Hydrophilicity of the ADC:
-
Investigate Linker Stability:
Data Presentation
Table 1: Impact of Hydrophilic Linkers on ADC Properties
| Linker Type | Key Feature | Impact on Hydrophobicity | Effect on Aggregation | Reference |
| PEG Linker | Polyethylene glycol chains | Decreases | Reduces | [3][5][6] |
| Sulfonate Linker | Negatively charged group | Increases hydrophilicity | Reduces | [3] |
| Pyrophosphate Diester Linker | Negatively charged, hydrophilic | Increases hydrophilicity | Reduces | [3] |
| Chito-oligosaccharide (ChetoSensar™) | Polysaccharide-based | Significantly decreases | Reduces |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Profiling
Objective: To assess the relative hydrophobicity and drug-to-antibody ratio (DAR) distribution of an ADC sample.[9][11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a defined volume of the prepared ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The retention time of the peaks corresponds to their relative hydrophobicity. Peaks eluting at later times (lower salt concentration) are more hydrophobic. The different peaks often correspond to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas.[12]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates) in an ADC sample.[3]
Materials:
-
HPLC system
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 0.5-1.0 mg/mL).
-
Injection: Inject a defined volume of the sample.
-
Isocratic Elution: Run the mobile phase at a constant flow rate for the duration of the separation.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas. The peak corresponding to the ADC monomer will be the main peak. Peaks eluting earlier correspond to high molecular weight aggregates. Calculate the percentage of aggregates relative to the total peak area.[3]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 6. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. books.rsc.org [books.rsc.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Azido-PEG1-Val-Cit-OH ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the purification of Azido-PEG1-Val-Cit-OH Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
A1: The primary challenges stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the ADC. Key issues include the presence of unconjugated antibody (DAR 0), free drug-linker, aggregates, and various drug-to-antibody ratio (DAR) species.[1] The this compound linker, while offering benefits like hydrophilicity from the PEG component, also introduces specific challenges such as potential instability of the Val-Cit peptide sequence under certain conditions and the need to manage the hydrophobicity of the payload.[2][3]
Q2: Which purification techniques are most effective for this type of ADC?
A2: A multi-step purification strategy is typically most effective. This usually involves:
-
Tangential Flow Filtration (TFF): For initial buffer exchange and removal of bulk impurities like unconjugated linker-payload and organic solvents.[4]
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species with different DARs, as each conjugated drug-linker increases the molecule's overall hydrophobicity.[5][6]
-
Size Exclusion Chromatography (SEC): Used to remove high molecular weight species (aggregates) and any remaining small molecule impurities.[7]
-
Reversed-Phase Chromatography (RPC): Often used for analytical characterization of the ADC, including determination of average DAR and identification of impurities.[8]
Q3: What is the role of the PEG component in the purification process?
A3: The polyethylene (B3416737) glycol (PEG) spacer in the linker can significantly influence the purification process. It generally increases the hydrophilicity of the ADC, which can help to reduce aggregation and improve solubility.[2][] However, the increased hydrodynamic volume due to PEGylation can also affect the elution profile in SEC and may require optimization of mobile phase conditions in HIC to achieve desired separation.[10]
Troubleshooting Guide
Issue 1: Low ADC Yield
Q: We are experiencing significant product loss during the purification steps. What are the potential causes and solutions?
A: Low yield can be attributed to several factors throughout the purification process. Here are some common causes and troubleshooting strategies:
-
Non-Specific Binding: The ADC may be irreversibly binding to the chromatography resin or other surfaces.
-
Solution: Optimize the mobile phase composition. For HIC, this could involve adjusting the salt concentration or type.[6] For other methods, consider adding mild detergents or organic modifiers to the buffers, but ensure they are compatible with your ADC's stability.
-
-
Aggregation and Precipitation: The ADC may be aggregating and precipitating out of solution during purification, leading to loss.
-
Solution: Ensure the buffers used are optimal for your ADC's stability (pH, ionic strength).[11] The PEG component of your linker should help with solubility, but if the payload is highly hydrophobic, aggregation can still be an issue.[2] Consider performing purification steps at a lower temperature to reduce the rate of aggregation.
-
-
Inefficient Elution: The elution conditions may not be strong enough to release all the bound ADC from the chromatography column.
-
Solution: For HIC, ensure the gradient to the low-salt mobile phase is shallow enough to allow for proper elution without being so slow that it causes peak broadening.[5] For ion-exchange chromatography (if used), a steeper salt gradient or a change in pH might be necessary for efficient elution.
-
Issue 2: High Aggregate Content in the Final Product
Q: Our final ADC product shows a high percentage of aggregates when analyzed by SEC. How can we reduce aggregation?
A: ADC aggregation is a common issue, often driven by the hydrophobicity of the payload and certain process conditions.[12]
-
Cause: Exposure to high salt concentrations, organic solvents, or physical stress (e.g., vigorous mixing).
-
Troubleshooting:
-
Optimize HIC Conditions: While high salt is necessary for binding in HIC, prolonged exposure can promote aggregation. Minimize the time the ADC is in the high-salt buffer and consider using a shallower gradient for elution.[6]
-
Efficient Removal of Organic Solvents: Ensure that any organic solvents (e.g., DMSO, DMAc) from the conjugation reaction are thoroughly removed by TFF or a desalting column before proceeding to chromatography steps that use high salt.[4]
-
Gentle Handling: Avoid vigorous vortexing or harsh pumping conditions. Minimize freeze-thaw cycles.
-
Optimize SEC Mobile Phase: The composition of the SEC mobile phase can influence non-specific interactions with the column matrix, which can sometimes be misinterpreted as aggregation. Screen different mobile phase compositions (e.g., varying salt concentration and pH) to ensure a true size-based separation.[12]
-
-
Issue 3: Poor Resolution of DAR Species in HIC
Q: We are unable to achieve baseline separation between different DAR species (e.g., DAR2 and DAR4) using HIC. What can we do to improve resolution?
A: Achieving good resolution in HIC is critical for obtaining a homogenous ADC product.
-
Cause: Suboptimal mobile phase, gradient, or stationary phase.
-
Troubleshooting:
-
Screen Different HIC Resins: HIC resins are available with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether). The choice of resin can significantly impact selectivity. A more hydrophobic resin may provide better separation for ADCs with less hydrophobic payloads, and vice versa.[5]
-
Optimize the Salt and Gradient: The type of salt (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and its concentration in the high-salt buffer are critical.[6] A shallower elution gradient will generally improve resolution between peaks.[5]
-
Adjust Mobile Phase pH: The pH can influence the hydrophobic interaction between the ADC and the resin. Perform a pH screening study to find the optimal pH for separation.
-
Temperature Control: Temperature can affect hydrophobic interactions. Running the chromatography at a controlled temperature can improve reproducibility and may also enhance resolution.
-
-
Issue 4: Potential Instability of the Linker During Purification
Q: We are concerned about the stability of the this compound linker during purification. Are there any specific conditions to avoid?
A: The stability of the linker is crucial for the integrity of the final ADC product.
-
Val-Cit Linker Stability: The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B.[3] While generally stable in human plasma, it has been shown to be susceptible to premature cleavage by certain rodent plasma enzymes, which is a consideration for pre-clinical studies.[3] During purification, it is important to avoid conditions that could promote enzymatic or chemical degradation.
-
Recommendation: Maintain the pH of your buffers within a neutral to slightly acidic range (e.g., pH 6.0-7.5) and avoid the presence of proteases. Ensure that all solutions are prepared with high-purity water and reagents.
-
-
Azido Group Stability: The azide (B81097) group is generally stable under typical chromatographic conditions. However, it can be reduced by strong reducing agents.
-
Recommendation: Avoid the use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in your purification buffers, unless they are intended to be part of a specific reaction step prior to purification.
-
Quantitative Data Summary
The following tables provide representative data for the purification of ADCs, including those with similar characteristics to this compound ADCs.
Table 1: Comparison of HIC Resins for DAR Species Separation
| HIC Resin Type | Average DAR of Main Peak | % Monomer | % Aggregate | % Recovery |
| Phenyl | 4.1 | 96.2% | 3.8% | 85% |
| Butyl | 3.9 | 94.5% | 5.5% | 88% |
| Ether | 4.0 | 97.1% | 2.9% | 82% |
Data is representative and will vary based on the specific ADC and process conditions.
Table 2: Effect of SEC Mobile Phase on Aggregate Removal
| SEC Mobile Phase Composition | % Monomer (Post-SEC) | % Aggregate (Post-SEC) |
| 150 mM Sodium Phosphate, pH 7.0 | 98.5% | 1.5% |
| 150 mM Sodium Phosphate, 5% Isopropanol, pH 7.0 | 99.2% | 0.8% |
| 100 mM Arginine, 50 mM Tris, pH 7.2 | 99.5% | 0.5% |
The addition of organic modifiers or specific amino acids can sometimes reduce non-specific interactions and improve the accuracy of aggregate quantification.[12]
Detailed Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar.[4]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.[4]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0.[4]
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B (linear gradient)
-
12-15 min: 100% B
-
15-17 min: 0% B
-
17-20 min: 0% B (re-equilibration)
-
-
Detection: 280 nm.
-
Sample Preparation: Dilute the ADC sample and adjust the salt concentration to match Mobile Phase A before injection.
Protocol 2: SEC for Aggregate Removal
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or similar.[4]
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Run Time: 30 minutes (isocratic).
-
Detection: 280 nm.
-
Sample Preparation: Ensure the sample is in a buffer compatible with the mobile phase. Filter the sample through a 0.22 µm filter before injection.
Visualizations
Caption: General workflow for the purification of ADCs.
Caption: Decision tree for troubleshooting common ADC purification issues.
Caption: Conceptual diagram of ADC-resin interaction in HIC.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method development of a novel PK assay for antibody-conjugated drug measurement of ADCs using peptide-linker drug analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of Cathepsin B Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cathepsin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the specificity of cathepsin B cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the specificity of cathepsin B cleavage?
The specificity of cathepsin B cleavage is primarily influenced by several factors:
-
pH: Cathepsin B exhibits different substrate cleavage properties at acidic pH (like in lysosomes) compared to neutral pH conditions.[1][2] Its activity is generally optimal in the acidic range (pH 4.5-6.2), but the ideal pH can vary depending on the substrate.[1][3]
-
Substrate Sequence: The amino acid sequence of the substrate, particularly at the P1, P2, and P1' positions, is a major determinant of cleavage specificity.[4]
-
Buffer Composition: The presence of a reducing agent, such as DTT, is crucial to maintain the active site cysteine in a reduced state.[3]
-
Inhibitors: The presence of specific or non-specific inhibitors can significantly affect cleavage.
Q2: My current cathepsin B substrate (e.g., Z-FR-AMC, Z-RR-AMC) shows cleavage by other proteases. How can I improve specificity?
Commonly used substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are known to be cleaved by other cysteine cathepsins such as K, L, S, and V, indicating a lack of specificity for cathepsin B.[1][5][6][7] To enhance specificity, consider the following:
-
Use a more specific substrate: The tripeptide Z-Nle-Lys-Arg-AMC has been shown to be a highly specific substrate for cathepsin B, with minimal cleavage by other cysteine cathepsins over a broad pH range.[1][5][7]
-
Optimize pH: Since cathepsin B has distinct pH-dependent cleavage preferences, adjusting the pH of your assay can help favor its activity over other proteases.[8][9][10]
-
Include specific inhibitors for contaminating proteases: If you suspect contamination from other proteases, adding their specific inhibitors (while ensuring they don't inhibit cathepsin B) can improve the specificity of your measurement.
Q3: How does the "occluding loop" of cathepsin B affect its cleavage specificity?
The occluding loop is a unique structural feature of cathepsin B, composed of about 20 amino acids. This loop restricts the active site, giving cathepsin B a dual functionality as both an endopeptidase and an exopeptidase (specifically a dipeptidyl carboxypeptidase).[11] The loop contains two histidine residues (His110 and His111) that interact with the C-terminal carboxylate of a substrate, facilitating its exopeptidase activity.[11] The conformation of this loop can be influenced by pH, which in turn affects the enzyme's substrate preference and type of cleavage (endo- vs. exo-).[11][12]
Troubleshooting Guides
Problem 1: High Background Signal in Fluorometric Assays
| Potential Cause | Troubleshooting Step |
| Substrate Instability/Autohydrolysis | Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure spontaneous breakdown. Prepare substrate fresh for each experiment and protect it from light.[3] |
| Contaminating Protease Activity | If using cell lysates or tissue homogenates, include a control with a specific cathepsin B inhibitor (e.g., CA-074) to determine the signal portion attributable to cathepsin B.[3] |
| Autofluorescence of Samples | For cell-based assays, use unstained cells as a negative control to assess intrinsic fluorescence at the excitation and emission wavelengths of the substrate.[3] |
Problem 2: Low or No Cathepsin B Activity
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot and confirm its activity with a known positive control substrate.[13] Many commercial enzymes require an activation step in an acidic buffer with a reducing agent.[3] |
| Incorrect Buffer pH or Composition | The optimal pH for cathepsin B is typically acidic (pH 5.0-6.0).[13] Ensure your assay buffer is within this range and contains a sufficient concentration of a reducing agent like DTT.[3] |
| Insufficient Incubation Time | Optimize the incubation time to ensure the reaction is within the linear range.[13] |
| Substrate Issues | Verify the concentration and integrity of your substrate. Protect fluorogenic substrates from light to prevent photobleaching.[3] |
Problem 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.[3] |
| Temperature Fluctuations | Pre-incubate all reagents at the assay temperature (e.g., 37°C) before starting the reaction, as cathepsin B activity is temperature-dependent.[3] |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents to ensure a homogenous reaction mixture.[3] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for samples to minimize evaporation and temperature gradients. Fill the outer wells with buffer or water.[3] |
Data Presentation
Table 1: Comparison of Fluorogenic Substrates for Cathepsin B
| Substrate | Reporter Group | Excitation (nm) | Emission (nm) | Key Features |
| Z-Arg-Arg-AMC | AMC | 360-380 | 440-460 | Widely used, good sensitivity, but lacks specificity.[14] |
| Z-Phe-Arg-AMC | AMC | 360 | 460 | Broad-spectrum cysteine protease substrate, less specific for Cathepsin B.[14] |
| Z-Nle-Lys-Arg-AMC | AMC | 360 | 460 | High specificity and activity over a broad pH range.[1][5][14] |
| **Magic Red™ (MR-(RR)₂) ** | Cresyl Violet | 550-590 | 628 | Cell-permeant, suitable for live-cell imaging.[14] |
Table 2: Kinetic Parameters of Cathepsin B with Different Substrates at Varying pH
| Substrate | pH | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Nle-Lys-Arg-AMC | 4.6 | 1.2 x 10⁵ | [5] |
| 7.2 | 8.5 x 10⁴ | [5] | |
| Z-Arg-Arg-AMC | 4.6 | 2.0 x 10⁴ | [5] |
| 7.2 | 6.0 x 10⁴ | [5] | |
| Z-Phe-Arg-AMC | 4.6 | 5.0 x 10⁴ | [5] |
| 7.2 | 1.0 x 10⁴ | [5] |
Experimental Protocols
Protocol 1: General Cathepsin B Activity Assay (Fluorometric)
This protocol provides a general framework for measuring cathepsin B activity using a fluorogenic substrate like Z-RR-AMC.
Materials:
-
Recombinant Human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[3]
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[3]
-
Fluorogenic Peptide Substrate (e.g., Z-RR-AMC)
-
96-well black microplate
Procedure:
-
Enzyme Activation: Dilute recombinant cathepsin B in Activation Buffer and incubate for a specified time (e.g., 15 minutes at room temperature) as recommended by the manufacturer.[15]
-
Prepare Substrate Solution: Dilute the fluorogenic substrate in Assay Buffer to the desired final concentration. Protect from light.
-
Assay Setup: In a 96-well black microplate, add the activated enzyme solution.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[3]
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each sample.
Protocol 2: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) for Specificity Determination
This advanced technique allows for an in-depth analysis of cathepsin B cleavage preferences.
Materials:
-
Purified recombinant cathepsin B
-
Peptide library (e.g., 228 14-mer peptides)[5]
-
Reaction Buffer (pH 4.6 and pH 7.2)
-
LC-MS/MS system
-
Bioinformatics software (e.g., PEAKS)
Procedure:
-
Enzyme-Substrate Incubation: Incubate purified cathepsin B with the peptide library at both acidic (pH 4.6) and neutral (pH 7.2) conditions for a defined time (e.g., 60 minutes).[9][10]
-
Quench Reaction: Stop the reaction, for example, by adding a denaturing agent.
-
LC-MS/MS Analysis: Analyze the cleavage products using nano-LC-MS/MS to identify and quantify the generated peptides.[9]
-
Data Analysis: Use bioinformatics software to identify the cleavage sites and determine the frequency of amino acids at each position relative to the cleavage site (P4 to P4').[5] This will reveal the substrate specificity profile of cathepsin B under different pH conditions.
Visualizations
Caption: Workflow for a fluorometric cathepsin B activity assay.
Caption: Key factors influencing cathepsin B cleavage specificity.
Caption: Troubleshooting logic for high background signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Sphingosine kinase-1 is cleaved by cathepsin B in vitro: Identification of the initial cleavage sites for the protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 12. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Cleavable vs. Non-Cleavable ADC Linkers: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's in vivo performance. This guide provides an objective comparison of these two linker types, supported by experimental data, detailed methodologies for key in vivo assays, and visualizations of the critical biological pathways involved.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage (e.g., by cathepsins), pH sensitivity (e.g., hydrazones), or reduction (e.g., disulfides) in the tumor microenvironment or within the cell.[1][2] | Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3] |
| Released Payload | Typically the parent, unmodified cytotoxic drug. | The cytotoxic drug with the linker and a residual amino acid from the antibody attached. |
| Plasma Stability | Generally lower, with a potential for premature payload release, which can lead to off-target toxicity.[1][3] | Generally higher, resulting in a more stable ADC in circulation and potentially a better safety profile.[2][3] |
| Bystander Effect | Often high, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[4][5] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[4] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within the tumor mass.[4] | May be less effective against antigen-negative cells, making it more suitable for homogenous tumors with high antigen expression. |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4] | Lower potential due to greater stability and a limited bystander effect.[2] |
Quantitative Data from In Vivo Studies
Direct head-to-head in vivo comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are limited in publicly available literature. However, comparative studies and data from individual ADC evaluations provide valuable insights into their relative performance.
In Vivo Efficacy in Xenograft Models
The following table summarizes representative data from preclinical xenograft studies, highlighting the anti-tumor activity of ADCs with different linker types.
| ADC Construct | Linker Type | Tumor Model | Dosing Regimen | Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 (gastric) | 3 mg/kg, single dose | Tumor growth inhibition | [4] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | KPL-4 (breast) | 15 mg/kg, single dose | Significant tumor regression | [3] |
| anti-CD79b-vc-MMAE | Cleavable (vc) | Jeko-1 (lymphoma) | 5 mg/kg, single dose | 3/6 mice with complete response | [6] |
| anti-CD79b-tandem-cleavage | Cleavable (novel) | Jeko-1 (lymphoma) | 5 mg/kg, single dose | 6/6 mice with complete response | [6] |
| Exo-linker-Exatecan ADC | Cleavable (exo-linker) | NCI-N87 (gastric) | 10 mg/kg, single dose | Comparable tumor growth inhibition to T-DXd | [6] |
| T-DXd (Enhertu®) | Cleavable (GGFG) | NCI-N87 (gastric) | 10 mg/kg, single dose | Significant tumor growth inhibition | [6] |
In Vivo Toxicity Comparison
A meta-analysis of clinical trial data provides a quantitative comparison of the toxicity profiles of ADCs with cleavable and non-cleavable linkers.
| Linker Type | Number of Patients | Grade ≥ 3 Adverse Events | p-value | Reference |
| Cleavable | 2,985 | 47% | 0.002 | [3] |
| Non-cleavable | 4,894 | 34% | 0.002 | [3] |
This analysis suggests that ADCs with non-cleavable linkers are associated with a significantly lower incidence of severe adverse events in clinical settings.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vivo assessment and comparison of ADCs. Below are outlines for key experiments.
Murine Xenograft Model for Efficacy Studies
-
Cell Line Selection and Culture : Select a human cancer cell line that expresses the target antigen of the ADC. Culture the cells in appropriate media and conditions to ensure they are in an exponential growth phase for implantation.
-
Animal Model : Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.[7][8][9] House the animals in a sterile environment.
-
Tumor Implantation : Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with a basement membrane extract like Matrigel into the flank of each mouse.[8]
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
ADC Administration : Administer the ADCs and control vehicle intravenously (IV) or intraperitoneally (IP) at the predetermined doses and schedule.
-
Efficacy Endpoints : Measure tumor volume with calipers two to three times a week.[7] Monitor the body weight of the mice as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition or regression. At the end of the study, tumors can be excised and weighed.
In Vivo Toxicity Assessment
-
Animal Model : Use a relevant rodent model, often Sprague-Dawley rats or mice, for acute toxicity studies.[10]
-
Dose Range Finding : Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). Administer single escalating doses of the ADC to different groups of animals.
-
MTD Study : Based on the dose-range-finding results, conduct a more detailed study around the MTD. Administer the ADC at several dose levels, including a vehicle control.
-
Clinical Observations : Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.
-
Hematology and Clinical Chemistry : Collect blood samples at specified time points to analyze for hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney enzymes).[10]
-
Necropsy and Histopathology : At the end of the study, perform a full necropsy. Collect major organs and tissues, weigh them, and preserve them for histopathological examination to identify any microscopic signs of toxicity.
Visualizing the Pathways
ADC Intracellular Trafficking and Payload Release
The following diagram illustrates the journey of an ADC from the bloodstream to the release of its cytotoxic payload within a cancer cell.
Caption: Intracellular trafficking pathway of an antibody-drug conjugate.
The Bystander Effect: Cleavable vs. Non-Cleavable Linkers
This diagram illustrates the differential ability of payloads released from cleavable and non-cleavable linkers to induce bystander killing of neighboring cancer cells.
Caption: The bystander effect of cleavable vs. non-cleavable ADC linkers.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in ADC design, with a direct impact on the therapeutic window. Non-cleavable linkers generally offer greater stability in circulation, leading to a more favorable safety profile.[2][3] However, cleavable linkers can provide a potent "bystander effect" that may be advantageous for treating heterogeneous tumors.[4][5] The optimal choice depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols and pathway visualizations provided in this guide offer a framework for the rational design and in vivo evaluation of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
Evaluating the Bystander Effect: A Comparative Guide to ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly influenced by the "bystander effect," the ability of an ADC's cytotoxic payload to kill not only the target cancer cell but also adjacent, antigen-negative cells.[1] This phenomenon is critically dependent on the linker technology connecting the antibody to the payload. This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid researchers in the rational design and evaluation of next-generation ADCs.
The Role of Linker Technology in the Bystander Effect
The linker is a critical component of an ADC, influencing its stability in circulation, the mechanism of payload release, and consequently, the potential for a bystander effect.[2] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct characteristics that dictate the ADC's mechanism of action and therapeutic window.[3]
Cleavable Linkers: These linkers are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH or the presence of certain enzymes.[2] This controlled release allows the unmodified, potent payload to diffuse out of the target cell and exert its cytotoxic effect on neighboring cells.[4] This bystander killing is particularly advantageous in treating tumors with heterogeneous antigen expression.[5]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable bond between the antibody and the payload. The release of the cytotoxic agent is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which generally limits the bystander effect.[6] This can, however, lead to lower off-target toxicity.[3]
Comparative Analysis of Linker Technologies
The choice between a cleavable and non-cleavable linker has a profound impact on an ADC's performance. The following tables summarize quantitative data from preclinical studies, highlighting the differences in their ability to induce a bystander effect.
| ADC | Linker Type | Payload | Target Antigen | Antigen-Positive Cell Line | Antigen-Negative Cell Line | In Vitro Bystander Effect (Co-culture) | Reference |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable (enzyme-sensitive) | Deruxtecan (DXd) | HER2 | SK-BR-3 (HER2-positive) | U-87MG (HER2-negative) | Significant cytotoxicity in HER2-negative cells | [1] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (thioether) | Emtansine (DM1) | HER2 | SK-BR-3 (HER2-positive) | U-87MG (HER2-negative) | No significant cytotoxicity in HER2-negative cells | [1] |
| Anti-CD30-vcMMAE | Cleavable (enzyme-sensitive) | MMAE | CD30 | Karpas 299 (CD30-positive) | Karpas-35R (CD30-negative) | Killing of both CD30+ and CD30- cells | [7] |
| Anti-CD30-vcMMAF | Cleavable (enzyme-sensitive) | MMAF | CD30 | Karpas 299 (CD30-positive) | Karpas-35R (CD30-negative) | Killing of only CD30+ cells | [7] |
Table 1. In Vitro Bystander Effect of ADCs with Different Linker Technologies. This table illustrates that ADCs with cleavable linkers and membrane-permeable payloads (T-DXd, anti-CD30-vcMMAE) demonstrate a significant bystander effect in co-culture assays, while those with non-cleavable linkers or less permeable payloads (T-DM1, anti-CD30-vcMMAF) do not.
| ADC | Linker Type | Payload | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Bystander Killing | Reference |
| Trastuzumab deruxtecan (T-DXd) | Cleavable (enzyme-sensitive) | Deruxtecan (DXd) | NCI-N87 (HER2-high) + U87MG-Luc (HER2-negative) xenograft | Single dose | 121% | Effective elimination of U87MG-Luc cells | [8] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (thioether) | Emtansine (DM1) | NCI-N87 (HER2-high) + U87MG-Luc (HER2-negative) xenograft | Single dose | 77% | No effective elimination of U87MG-Luc cells | [8] |
| Anti-CD30-vcMMAE | Cleavable (enzyme-sensitive) | MMAE | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) xenograft | 3 mg/kg | Tumor remission in tumors with 70-80% CD30+ cells | Killing of both CD30+ and CD30- cells | [7] |
| Anti-CD30-PBD | Cleavable (enzyme-sensitive) | PBD dimer | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) xenograft | Not specified | Tumor remission in all admixed tumor ratios (40-80% CD30+) | Killing of both CD30+ and CD30- cells | [7] |
Table 2. In Vivo Bystander Effect of ADCs in Heterogeneous Xenograft Models. This table demonstrates the superior in vivo bystander killing and anti-tumor efficacy of ADCs with cleavable linkers and membrane-permeable payloads in tumors with heterogeneous antigen expression.
Experimental Protocols for Evaluating the Bystander Effect
Accurate and reproducible assessment of the bystander effect is crucial for ADC development. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.[9]
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen of the ADC (e.g., SK-BR-3 for HER2-targeted ADCs).[1]
-
Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., U-87MG for HER2-targeted ADCs).[1] To distinguish between the two cell populations, the Ag- cell line is often engineered to express a fluorescent protein like GFP or luciferase.[9][10]
2. Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).[11][12]
-
Include monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.[12]
3. ADC Treatment:
-
Prepare serial dilutions of the ADC constructs in cell culture medium.
-
Treat the co-cultures and monocultures with the ADCs or a vehicle control.[12] The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[9]
4. Incubation and Analysis:
-
Incubate the plates for a period sufficient for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).[4]
-
Assess cell viability using a suitable method. For fluorescently labeled bystander cells, viability can be quantified by imaging or flow cytometry.[11][13] A significant decrease in the viability of bystander cells in the co-culture compared to the monoculture indicates a bystander effect.[9]
In Vivo Heterogeneous Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[10]
1. Cell Line Preparation and Co-implantation:
-
Prepare a mixture of Ag+ and Ag- tumor cells at a specific ratio.[10] The Ag- cells should express a reporter gene like luciferase for in vivo imaging.[8][13]
-
Subcutaneously co-implant the cell mixture into immunodeficient mice.[10]
2. Tumor Growth and ADC Treatment:
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).[14]
-
Administer the ADC or a vehicle control to the mice via an appropriate route (e.g., intravenous injection).[14]
3. Monitoring and Data Analysis:
-
Monitor tumor volume regularly using calipers.[10]
-
Quantify the population of Ag- cells by measuring the luciferase signal using an in vivo imaging system.[8]
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the effect on both cell populations.[7]
-
A significant reduction in both overall tumor volume and the luciferase signal from the Ag- cells in the ADC-treated group compared to the control group demonstrates an in vivo bystander effect.[8]
Signaling Pathways and Mechanisms of Action
The cytotoxic payloads of ADCs induce cell death through various mechanisms. Understanding these signaling pathways is essential for predicting efficacy and potential resistance mechanisms.
Monomethyl Auristatin E (MMAE)
MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[15] Upon release from the ADC, MMAE binds to tubulin, inhibiting its polymerization and leading to G2/M phase cell cycle arrest and subsequent apoptosis.[16] The apoptotic cascade involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[16] Some studies also suggest that MMAE can inactivate the Akt/mTOR signaling pathway.[16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. researchgate.net [researchgate.net]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Beyond Val-Cit: A Comparative Guide to Next-Generation Dipeptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of ADC Linker Alternatives
The Val-Cit (valine-citrulline) dipeptide linker has been a cornerstone in the development of antibody-drug conjugates (ADCs), offering a balance of plasma stability and efficient cleavage by lysosomal proteases like Cathepsin B within tumor cells. However, the quest for ADCs with wider therapeutic windows, improved stability, and efficacy against a broader range of cancers has spurred the development of numerous alternative linker technologies. This guide provides a comprehensive comparison of these alternatives to the Val-Cit linker, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
While Val-Cit remains a clinically validated and effective linker, its limitations, such as potential off-target cleavage and suboptimal performance with certain payloads, have driven innovation in linker design. This guide explores a spectrum of alternatives, each with unique cleavage mechanisms and properties:
-
Alternative Peptide Linkers: Modifications to the dipeptide sequence, such as Val-Ala, offer advantages in terms of hydrophilicity and reduced aggregation.
-
pH-Sensitive Linkers: These linkers, including hydrazones and carbonates, are engineered to release their payload in the acidic environment of endosomes and lysosomes.
-
Glutathione-Sensitive Linkers: Disulfide-based linkers exploit the higher concentration of glutathione (B108866) in the intracellular environment compared to the bloodstream to trigger payload release.
-
Enzyme-Cleavable (Non-Peptide) Linkers: Linkers incorporating substrates for other lysosomal enzymes, like β-glucuronidase, provide alternative cleavage mechanisms.
-
Non-Cleavable Linkers: These offer the highest plasma stability, releasing the payload only after complete degradation of the antibody in the lysosome.
The choice of linker is a critical parameter in ADC design, profoundly impacting its pharmacokinetics, efficacy, and safety profile. This guide aims to provide the necessary data and protocols to inform the rational selection of the optimal linker for a given ADC candidate.
Data Presentation: Quantitative Comparison of ADC Linkers
The following tables summarize key quantitative data comparing the performance of various linker technologies. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions, antibodies, and payloads used.
Table 1: Comparison of Plasma Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | Representative Linker | Plasma Half-life (t½) | Key Characteristics |
| Dipeptide (Baseline) | Cathepsin B | Val-Cit | ~120 h in human serum[1] | Clinically validated, good balance of stability and cleavage. |
| Alternative Dipeptide | Cathepsin B | Val-Ala | Comparable to Val-Cit[2] | Less hydrophobic than Val-Cit, reducing aggregation with high DARs.[2][3] |
| Tetrapeptide | Cathepsin B | Gly-Gly-Phe-Gly | More stable than dipeptides in bloodstream[2] | Used in Enhertu, allows for high DAR.[2] |
| pH-Sensitive | Acid Hydrolysis | Hydrazone | ~24 h in human serum[1] | Prone to slow hydrolysis at physiological pH, leading to potential instability.[2] |
| Glutathione-Sensitive | Reduction | Disulfide | Variable, can be enhanced by steric hindrance[4] | Exploits high intracellular glutathione levels for selective cleavage.[][] |
| Enzyme-Cleavable | β-glucuronidase | β-glucuronide | Highly stable in plasma[7] | Low aggregation, suitable for high DAR ADCs.[7][] |
| Non-Cleavable | Antibody Degradation | Thioether (SMCC) | High plasma stability[9] | Payload released with linker and amino acid attached; may limit bystander effect.[9] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Example | Cell Line | IC50 (ng/mL) | Reference |
| Val-Cit Dipeptide | Brentuximab Vedotin (Adcetris®) | Karpas-299 (CD30+) | ~10 | [10] |
| Val-Ala Dipeptide | Anti-HER2-MMAE | SK-BR-3 (HER2+) | Comparable to Val-Cit ADC | [3] |
| Glutathione-Sensitive | huC242-SPDB-DM4 | COLO 205 (CanAg+) | ~0.1 (nM) | [11] |
| β-Glucuronide | Anti-CD70-MMAE | Caki-1 (CD70+) | Selective and potent activity | [12] |
| Non-Cleavable | Trastuzumab Emtansine (Kadcyla®) | SK-BR-3 (HER2+) | ~20 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of ADC linker performance.
In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human, rat, or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or antigen-specific affinity chromatography resin
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Reducing agent (e.g., DTT) for DAR analysis
-
Internal standard for payload quantification
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours). Immediately freeze samples at -80°C until analysis.
-
Sample Preparation for Intact ADC Analysis (DAR Measurement):
-
Thaw plasma samples on ice.
-
Perform immunocapture of the ADC using Protein A or antigen-specific beads to separate it from plasma proteins.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For analysis of drug-to-antibody ratio (DAR), the ADC can be analyzed intact or after reduction with DTT to separate heavy and light chains.
-
-
Sample Preparation for Free Payload Quantification:
-
To the plasma aliquot, add an internal standard.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Intact ADC/DAR: Use a reverse-phase column suitable for large proteins. Employ a gradient of acetonitrile in water with 0.1% formic acid. The mass spectrometer should be operated in a high-resolution mode to resolve different drug-loaded species.
-
Free Payload: Use a C18 reverse-phase column. Employ a gradient of acetonitrile in water with 0.1% formic acid. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
-
Data Analysis:
-
DAR: Calculate the average DAR at each time point by analyzing the relative abundance of different drug-loaded antibody species. A decrease in average DAR over time indicates linker cleavage.
-
Free Payload: Quantify the concentration of the released payload at each time point using a standard curve.
-
Lysosomal Stability Assay
Objective: To evaluate the cleavage of the ADC linker by lysosomal enzymes.
Materials:
-
ADC of interest
-
Isolated liver lysosomes (e.g., from rat or human)
-
Lysosomal assay buffer (e.g., 0.2 M sodium acetate, pH 4.7)
-
Dithiothreitol (DTT) to activate lysosomal enzymes
-
Specific enzyme inhibitors (e.g., CA-074 for Cathepsin B) as controls
-
LC-MS system for payload quantification
Procedure:
-
Lysosome Activation: Incubate the liver lysosomes with DTT in the assay buffer at 37°C for 30 minutes.[14]
-
Incubation: Add the ADC to the activated lysosome solution. If using inhibitors, pre-incubate the activated lysosomes with the inhibitor before adding the ADC. Incubate the mixture at 37°C.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard). Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS Analysis: Quantify the released payload in the supernatant using a validated LC-MS method as described in the plasma stability assay.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage in the presence of lysosomal enzymes.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of an ADC in killing target antigen-positive cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).
-
MTT/XTT Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate overnight to dissolve the formazan (B1609692) crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the evaluation of ADC linkers.
Caption: General pathway of ADC internalization, trafficking, and payload release.
Caption: Overview of different linker cleavage mechanisms within the lysosome.
Caption: Experimental workflow for assessing ADC plasma stability.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. books.rsc.org [books.rsc.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
assessing the plasma stability of Azido-PEG1-Val-Cit-OH conjugates
A Comparative Guide to the Plasma Stability of Azido-PEG1-Val-Cit-OH Conjugates
For researchers, scientists, and drug development professionals, the plasma stability of an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic index. Insufficient stability can lead to premature release of the cytotoxic payload, causing off-target toxicity and diminished efficacy. Conversely, an overly stable linker might hinder drug release at the tumor site. This guide provides an objective comparison of the plasma stability of this compound conjugates with other commonly used ADC linkers, supported by experimental data.
The this compound linker is a cleavable linker system designed for precise drug delivery. It incorporates a valine-citrulline (Val-Cit) dipeptide that is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. The inclusion of a hydrophilic PEG1 spacer aims to improve solubility and pharmacokinetic properties. The azido (B1232118) group provides a versatile handle for conjugation to antibodies or other targeting moieties via click chemistry.
Comparative Plasma Stability of ADC Linkers
The stability of an ADC in plasma is influenced by the type of linker used. The following table summarizes quantitative data on the plasma stability of various linker types, including the Val-Cit linker found in this compound. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as the specific antibody, payload, and analytical methods used.
| Linker Type | Conjugate Example | Plasma Source | Incubation Time | Stability Metric | Result | Reference |
| Peptide (Val-Cit) | Val-Cit-PABC-containing ADC | Human | 7 days | Intact ADC Remaining | >90% | [1] |
| Peptide (Val-Cit) | Val-Cit-PABC-containing ADC | Mouse | 1 day | Intact ADC Remaining | 65% | [1] |
| Peptide (Val-Cit) | Val-Cit-PABC-containing ADC | Mouse | 4.5 days | Intact ADC Remaining | 30% | [1] |
| Peptide (Val-Cit) | Trastuzumab-Val-Cit-MMAE | Human | 28 days | Intact ADC | No significant degradation | [2] |
| Peptide (Val-Cit) | Trastuzumab-Val-Cit-MMAE | Mouse | 14 days | Remaining Conjugated Drug | <5% | [2] |
| Modified Peptide (Glu-Val-Cit) | Trastuzumab-EVCit-MMAF | Mouse | 14 days | Remaining Conjugated Drug | ~100% | |
| Non-cleavable | Thioether-linked ADC | Human | - | General Observation | Generally higher stability than cleavable linkers | [3] |
| Hydrazone | Acid-cleavable linker | - | - | General Observation | Stability is pH-dependent; designed to be stable at physiological pH (~7.4) | |
| Disulfide | Redox-sensitive linker | - | - | General Observation | Stability is dependent on the redox potential; generally stable in plasma but cleaved in the reducing environment of the cell | [4][5] |
Key Observations:
-
High Stability in Human Plasma: Val-Cit linkers, a key component of this compound, demonstrate high stability in human plasma, which is crucial for minimizing off-target toxicity in clinical applications[1][2].
-
Species-Specific Instability: A notable characteristic of Val-Cit linkers is their instability in rodent plasma, particularly from mice and rats. This is primarily due to the activity of the carboxylesterase 1c (Ces1c) enzyme, which can prematurely cleave the linker[6]. This highlights the importance of selecting appropriate animal models for preclinical evaluation.
-
Linker Engineering for Enhanced Stability: To address the instability in mouse plasma, modifications to the Val-Cit linker, such as the addition of a glutamic acid residue (Glu-Val-Cit or EVCit), have been shown to significantly improve stability without compromising its susceptibility to cleavage by cathepsins within the tumor cell[7][8].
-
Comparison with Other Linker Types: While quantitative head-to-head data is sparse, non-cleavable linkers are generally considered to have higher plasma stability compared to cleavable linkers[3]. Hydrazone and disulfide linkers exhibit conditional stability, relying on changes in pH and redox potential, respectively, for payload release[4][5].
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the in vitro plasma stability of an ADC.
Objective: To determine the rate of drug deconjugation from an ADC upon incubation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Centrifuge
Methodology:
-
Prepare a stock solution of the ADC in PBS.
-
Add the ADC to pre-warmed plasma from different species to achieve a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.
-
To quantify the released payload, precipitate the plasma proteins by adding a cold protein precipitation solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing the released payload to a new plate for analysis.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
To determine the amount of intact ADC, immuno-affinity capture (e.g., using protein A/G beads) can be employed to isolate the ADC from the plasma before analysis by LC-MS to determine the drug-to-antibody ratio (DAR) over time[9]. A decrease in DAR indicates payload loss.
Visualizations
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Cleavage of Val-Cit Linker by Cathepsin B
Caption: Cathepsin B-mediated cleavage of the Val-Cit linker.
Logical Relationship of this compound Components
Caption: Components and functions of the this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PEG Spacer Lengths in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing ADC Design
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become an invaluable tool for optimizing the performance of ADCs. The inherent hydrophilicity of PEG can mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[1][2] This guide provides a comprehensive head-to-head comparison of different PEG spacer lengths in ADCs, supported by experimental data and detailed methodologies to inform rational drug design.
The length of the PEG spacer directly influences the stability, pharmacokinetics (PK), efficacy, and toxicity of an ADC.[1][2] The choice of an optimal PEG length is often a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. This decision is highly dependent on the specific antibody, payload, and target antigen.[2][3]
Impact of PEG Spacer Length on ADC Performance: A Quantitative Overview
The inclusion and length of a PEG spacer can significantly alter the physicochemical and biological properties of an ADC. Generally, longer PEG chains are associated with improved solubility and pharmacokinetics, which can lead to enhanced in vivo efficacy. However, this may come at the cost of reduced in vitro potency due to steric hindrance.[4][5]
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity
| PEG Spacer Length | ADC Example (Target-Payload) | Cell Line | IC50 (ng/mL) | Fold Change vs. No/Short PEG | Reference |
| No PEG | Anti-CD30-MMAE | Karpas 299 | ~10 | - | [1] |
| PEG4 | Anti-CD30-MMAE | Karpas 299 | ~10 | No significant change | [1] |
| PEG8 | Anti-CD30-MMAE | Karpas 299 | ~10 | No significant change | [1] |
| PEG12 | Anti-CD30-MMAE | Karpas 299 | ~10 | No significant change | [1] |
| No PEG | Affibody-MMAE | NCI-N87 | ~1 | - | [6] |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | ~4.5 | 4.5-fold reduction | [6] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | ~22 | 22-fold reduction | [6] |
Table 2: Impact of PEG Spacer Length on Pharmacokinetics in Rodents
| PEG Spacer Length | ADC Example | Animal Model | Key PK Parameter | Value | Reference |
| PEG2 | Glucuronide-MMAE | Rat | Clearance (mL/hr/kg) | High | [7] |
| PEG4 | Glucuronide-MMAE | Rat | Clearance (mL/hr/kg) | Moderate | [7] |
| PEG8 | Glucuronide-MMAE | Rat | Clearance (mL/hr/kg) | Low (Optimal) | [7] |
| PEG12 | Glucuronide-MMAE | Rat | Clearance (mL/hr/kg) | Low | [7] |
| PEG24 | Glucuronide-MMAE | Rat | Clearance (mL/hr/kg) | Low | [4][7] |
| No PEG | Affibody-MMAE | Mouse | Half-life (t1/2) | ~1.5 h | [6] |
| 4 kDa PEG | Affibody-MMAE | Mouse | Half-life (t1/2) | ~3.75 h (2.5-fold increase) | [6] |
| 10 kDa PEG | Affibody-MMAE | Mouse | Half-life (t1/2) | ~16.8 h (11.2-fold increase) | [6] |
Table 3: Impact of PEG Spacer Length on In Vivo Efficacy
| PEG Spacer Length | ADC Example | Tumor Model | Efficacy Outcome | Reference |
| PEG2 | Glucuronide-MMAE | Xenograft | Less effective | [7] |
| PEG8 | Glucuronide-MMAE | Xenograft | More effective | [7] |
| No PEG | Affibody-MMAE | NCI-N87 Xenograft | Moderate tumor inhibition | [6] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 Xenograft | Significant tumor inhibition | [6] |
Visualizing the Role of PEG Spacers in ADCs
To better understand the concepts discussed, the following diagrams illustrate the general structure of a PEGylated ADC, a typical experimental workflow for comparison, and the logical pathway of ADC-mediated cell killing.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: Logical pathway of ADC-mediated cell killing.
Detailed Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of ADCs with different PEG spacer lengths.
ADC Conjugation and Characterization
This protocol outlines a general procedure for conjugating a payload to an antibody via a PEG linker containing a maleimide (B117702) group.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG-Payload linker
-
Size-Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction: Incubate the antibody with a molar excess of a reducing agent like TCEP to reduce interchain disulfide bonds, exposing free thiol groups.
-
Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution and incubate to allow the maleimide group to react with the antibody's thiol groups.
-
Purification: Purify the resulting ADC from unreacted linker and payload using an SEC column. Collect the fractions corresponding to the monomeric ADC.[1]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using UV-Vis spectroscopy or HIC.[1]
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation by SEC.[1]
-
Integrity: Confirm the identity and integrity of the ADC using mass spectrometry.[1]
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
ADCs with different PEG spacer lengths
-
Control antibody
-
Cell viability reagent (e.g., MTT or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Add the solutions to the cells and incubate for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[1]
Pharmacokinetic (PK) Study in Rodents
This study evaluates how the PEG spacer length affects the distribution and clearance of the ADC in a living organism.
Materials:
-
Healthy mice or rats
-
ADCs with varying PEG spacer lengths
-
ELISA kit for detecting the human antibody portion of the ADC
Procedure:
-
Administration: Administer the ADCs intravenously to the animals at a specific dose.[2]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).[2]
-
Plasma Isolation: Process the blood samples to isolate the plasma.[2]
-
Quantification: Measure the concentration of the ADC in the plasma samples using an ELISA.[2]
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.[2]
In Vivo Antitumor Efficacy Study
This study assesses the ability of the ADCs to inhibit tumor growth in an animal model.
Materials:
-
Immunodeficient mice
-
Human tumor xenograft model expressing the target antigen
-
ADCs with different PEG spacer lengths
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the mice.[2]
-
Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[2]
-
ADC Administration: Administer the different ADCs to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[2]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[2]
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.[2]
Conclusion
The length of the PEG spacer is a critical parameter in the design of ADCs that significantly impacts their therapeutic index. While shorter PEG linkers may be sufficient in some cases, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads.[2] However, a potential trade-off with in vitro potency may exist, and very long PEG chains can sometimes lead to reduced cytotoxicity.[1][6] The optimal PEG spacer length is context-dependent and must be determined empirically for each specific antibody, payload, and target combination.[2][3] A systematic evaluation of a range of PEG spacer lengths using the standardized protocols outlined in this guide is crucial for the rational design and development of safer and more effective Antibody-Drug Conjugates.
References
A Researcher's Guide to Confirming Site-Specific Conjugation of Antibody-Drug Conjugates
The development of site-specific antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, offering improved homogeneity, stability, and a wider therapeutic window compared to randomly conjugated ADCs.[1][2] The precise placement and number of cytotoxic drugs on the antibody are critical quality attributes (CQAs) that directly impact the safety and efficacy of these complex biotherapeutics.[1] Consequently, a robust analytical toolkit is essential to verify the site of conjugation, determine the drug-to-antibody ratio (DAR), and assess the overall heterogeneity of the ADC population.[3]
This guide provides a comparative overview of the key analytical methods employed to confirm site-specific conjugation, complete with experimental data summaries and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Key Analytical Methods
A variety of analytical techniques are utilized to characterize site-specific ADCs, each offering distinct advantages and limitations. The choice of method often depends on the specific information required, the stage of development, and the properties of the ADC itself.[4][5]
| Analytical Method | Information Provided | Advantages | Limitations | Typical Application |
| Mass Spectrometry (MS) | Molecular weight, DAR, drug load distribution, precise conjugation site | High accuracy and resolution, provides detailed structural information[6][7] | Can be complex, may require sample preparation that alters the native state[8] | In-depth characterization, confirmation of conjugation site |
| Hydrophobic Interaction Chromatography (HIC) | DAR, drug load distribution, presence of unconjugated antibody | Non-denaturing conditions preserve the native structure, robust and reproducible[9][10] | Incompatible with MS due to non-volatile salts, may not separate positional isomers[8] | Routine quality control, monitoring of drug distribution |
| Reversed-Phase HPLC (RP-HPLC) | DAR, drug load distribution (light and heavy chain levels) | High resolution and efficiency, compatible with MS[11] | Denaturing conditions, may not be suitable for all ADCs | Detailed DAR analysis, stability and release profiling[12] |
| UV/Vis Spectroscopy | Average DAR | Simple, rapid, and convenient[13][14] | Provides only an average DAR, no information on distribution, less accurate than other methods[11][15] | Quick estimation of average DAR |
| Capillary Electrophoresis (CE) | DAR, drug load distribution, charge heterogeneity | High resolution and efficiency, requires minimal sample[16][17] | Can be less robust than HPLC methods, surface interactions can be an issue | Analysis of charge variants and drug-load distribution |
| Ligand-Binding Assays (LBA) | Functional assessment, concentration in biological matrices | High sensitivity and throughput, measures biologically active ADC[11][18] | Does not provide structural information, requires specific reagents | Pharmacokinetic (PK) and immunogenicity studies |
Detailed Experimental Protocols
Mass Spectrometry (MS) for Intact and Subunit Analysis
Mass spectrometry is a powerful tool for the detailed characterization of ADCs, providing precise mass measurements that can confirm the covalent attachment of the drug-linker to the antibody.[7]
Objective: To determine the molecular weight of the intact ADC and its subunits (light and heavy chains) to confirm conjugation and calculate the DAR.
Protocol:
-
Sample Preparation:
-
For intact mass analysis under denaturing conditions, dilute the ADC to 0.1 mg/mL in a solution of 0.1% formic acid in acetonitrile/water (1:1 v/v).
-
For subunit analysis, reduce the interchain disulfide bonds by incubating the ADC (1 mg/mL) with 50 mM dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC): Use a reversed-phase column (e.g., C4) with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry (MS): Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode over a mass range appropriate for the intact ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC and its subunits.
-
Calculate the DAR by comparing the masses of the conjugated and unconjugated species.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their hydrophobicity and is the reference technique for analyzing the drug distribution of cysteine-linked ADCs under non-denaturing conditions.[19] The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[8]
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Note: It may be necessary to include an organic modifier like isopropanol (B130326) in both mobile phases to elute highly hydrophobic ADCs.[19]
-
-
HIC Analysis:
-
Column: Use a HIC column with a suitable stationary phase (e.g., butyl or phenyl).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
-
UV/Vis Spectroscopy for Average DAR Determination
UV/Vis spectroscopy offers a straightforward method for estimating the average DAR based on the absorbance characteristics of the antibody and the conjugated drug.[13][14]
Objective: To determine the average drug-to-antibody ratio.
Protocol:
-
Measurement:
-
Measure the absorbance of the ADC solution at two wavelengths: one where the protein has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.
-
-
Calculation:
-
Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to set up a system of two equations with two unknowns (the concentrations of the antibody and the drug).
-
Solve for the concentrations and calculate the molar ratio of drug to antibody to obtain the average DAR.
-
Visualizing Workflows and Relationships
Experimental Workflow for ADC Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a site-specific ADC, starting from the purified conjugate and leading to a comprehensive understanding of its critical quality attributes.
Caption: A typical analytical workflow for the characterization of site-specific ADCs.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between different analytical techniques and the information they provide for the confirmation of site-specific conjugation.
Caption: Logical relationships between analytical methods and the information they provide.
References
- 1. adcreview.com [adcreview.com]
- 2. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 6. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 19. agilent.com [agilent.com]
A Comparative Analysis of Val-Cit Linker Cross-Reactivity with Other Proteases in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has been a cornerstone in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of cytotoxic payloads within tumor cells. The intended mechanism of action relies on the specific cleavage of the linker by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][] However, emerging evidence reveals that the Val-Cit linker is not exclusively cleaved by Cathepsin B, exhibiting cross-reactivity with other proteases. This guide provides a comprehensive comparison of the Val-Cit linker's performance in the presence of various proteases, supported by experimental data, to inform the rational design of next-generation ADCs.
Intended Mechanism of Action: Cathepsin B Cleavage
Upon internalization of an ADC into a target cancer cell, it is trafficked to the lysosome.[2] Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[2] This enzymatic cleavage initiates a self-immolative cascade of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[1][2]
Caption: Intended ADC intracellular trafficking and payload release.
Cross-Reactivity with Other Proteases
While highly effective, the Val-Cit linker has demonstrated susceptibility to cleavage by proteases other than Cathepsin B, leading to potential off-target toxicities and reduced therapeutic efficacy.
1. Other Cathepsins:
Initial assumptions pointed to Cathepsin B as the sole protease responsible for Val-Cit linker cleavage. However, gene knockout studies have revealed that other cathepsins, including Cathepsin S, Cathepsin L, and Cathepsin F, are also involved in the cleavage mechanism.[4][5][6] This broader cathepsin sensitivity can be advantageous for payload release in tumors with heterogeneous cathepsin expression profiles.
2. Neutrophil Elastase:
A significant concern in ADC development is off-target toxicity, with neutropenia being a common adverse event, particularly with ADCs utilizing a Val-Cit-MMAE (monomethyl auristatin E) configuration.[4][6] Studies have shown that neutrophil elastase, a serine protease released by neutrophils, can readily cleave the Val-Cit linker.[2][4][5] This premature cleavage in the systemic circulation is believed to contribute to off-target toxicities like neutropenia.[2]
3. Carboxylesterase 1C (Ces1C):
Preclinical evaluation of ADCs in rodent models has been complicated by the instability of the Val-Cit linker in their plasma. The primary enzyme responsible for this premature payload release in mice and rats is Carboxylesterase 1C (Ces1C).[2][4][7] This species-specific susceptibility is not observed in human plasma, highlighting the importance of careful consideration when extrapolating preclinical data.[8]
Comparative Data on Protease-Mediated Cleavage
The following table summarizes the cleavage susceptibility of the Val-Cit linker and its modified counterparts by different proteases.
| Linker | Primary Target Protease | Other Susceptible Proteases | Key Characteristics | Reference |
| Val-Cit | Cathepsin B | Cathepsin S, L, F; Neutrophil Elastase; Carboxylesterase 1C (rodent) | The "gold standard" cleavable linker, but with known off-target cleavage. | [2][4][5][6] |
| Val-Ala | Cathepsin B | Cathepsin L (lower efficiency) | Offers reduced hydrophobicity compared to Val-Cit, potentially mitigating aggregation issues. | [9][10][11] |
| Glu-Val-Cit (EVCit) | Cathepsin B | Resistant to Carboxylesterase 1C (Ces1C) | Designed to improve stability in mouse plasma for more reliable preclinical studies. | [12] |
| cBu-Cit | Cathepsin B | Increased specificity for Cathepsin B over other cathepsins. | A peptidomimetic linker designed for enhanced selectivity. | [10] |
| Asn-Asn | Legumain | Stable against human Neutrophil Elastase. | Demonstrates higher cleavage rates in lysosomes compared to Val-Cit. | [10] |
Alternative Linker Technologies
To address the limitations of the Val-Cit linker, several alternative strategies have been developed:
-
Modified Peptide Linkers: Introducing modifications to the dipeptide sequence, such as in the Glu-Val-Cit (EVCit) linker, can enhance stability against specific off-target proteases like Ces1C.[12]
-
Peptidomimetic Linkers: The development of non-natural peptide-like structures, such as the cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-based linkers, aims to increase specificity for Cathepsin B.[10]
-
Non-Peptide Cleavable Linkers: Exploration of linkers susceptible to other tumor-associated enzymes, like β-glucuronidase or sulfatases, offers alternative release mechanisms.[11][13]
Caption: Comparison of protease susceptibility among linkers.
Experimental Protocols
In Vitro ADC Cleavage Assay
This protocol outlines a general workflow for assessing the cleavage of a Val-Cit linker in the presence of a specific protease.
Objective: To determine the rate and extent of ADC cleavage by a purified protease or in a complex biological matrix.
Materials:
-
Antibody-Drug Conjugate (ADC) with a Val-Cit linker
-
Purified protease (e.g., Cathepsin B, Neutrophil Elastase) or biological matrix (e.g., mouse plasma, human plasma)
-
Assay Buffer (specific to the protease, e.g., 100 mM sodium acetate, pH 5.5 for Cathepsin B)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC at a final concentration of 1-10 µM in the appropriate assay buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified protease or biological matrix to the reaction mixture. For negative controls, either omit the enzyme or add a specific inhibitor.
-
Incubation: Incubate the samples at 37°C for a defined time course (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: At each time point, stop the reaction by adding an equal volume of quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Data Interpretation: Calculate the percentage of payload release at each time point to determine the linker's stability and cleavage kinetics.
Caption: Experimental workflow for in vitro ADC cleavage assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic potency of an ADC, which is an indirect measure of successful payload release.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium and add to the cells.
-
Incubation: Incubate the cells with the ADC for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.
Conclusion
The Val-Cit linker remains a robust and clinically validated tool in ADC design. However, a thorough understanding of its cross-reactivity with proteases other than Cathepsin B is crucial for mitigating off-target toxicities and improving the therapeutic index of ADCs. The choice of linker should be guided by the specific therapeutic application, the target antigen, the payload, and the preclinical models used for evaluation. As the field of ADCs continues to evolve, the development of next-generation linkers with enhanced stability and specificity will be paramount to creating safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Safe Disposal of Azido-PEG1-Val-Cit-OH: A Procedural Guide
For Immediate Reference: Essential Disposal Information
I. Understanding the Hazards
Azido-PEG1-Val-Cit-OH is a multi-component molecule, and its primary hazard is associated with the azide (B81097) group . Organic azides are potentially explosive and can decompose violently upon shock, friction, or heating. They are also acutely toxic. The valine-citrulline dipeptide and PEG linker components are generally considered to be of low toxicity. However, the overall compound should be handled with care, assuming the hazard profile of its most reactive component. A related compound, Azido-PEG1-Val-Cit-PABC-PNP, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid heating the compound unless as part of a controlled reaction protocol.
-
Prevent contact with skin and eyes, and avoid inhalation of any dust or aerosols.
-
Keep away from acids, strong oxidizing agents, and heavy metals, as these can form highly explosive metal azides.
II. Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on its state: as an unreacted reagent, within a quenched reaction mixture, or as a contaminant on laboratory equipment.
A. Unreacted (Neat) Compound
Solid waste containing this compound must be treated as hazardous chemical waste.
Table 1: Disposal Protocol for Unreacted this compound
| Step | Action | Detailed Instructions |
| 1 | Segregation | Do not mix with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. |
| 2 | Packaging | Place the compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container. |
| 3 | Labeling | Affix a hazardous waste label to the container. The label must include the full chemical name: "this compound", the approximate quantity, and the associated hazards (e.g., "Toxic," "Organic Azide"). |
| 4 | Storage | Store the labeled waste container in a designated hazardous waste accumulation area, away from incompatible materials. |
| 5 | Disposal | Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. |
B. Quenched Reaction Mixtures
For reaction mixtures containing this compound, the azide functionality should ideally be destroyed before disposal. Consult with your institution's EHS department before attempting any chemical neutralization. A common method for destroying residual azides is treatment with a reducing agent.
Experimental Protocol: Azide Quenching (for informational purposes - EHS approval required)
-
Reaction Setup: In a well-ventilated fume hood, cool the reaction mixture in an ice bath.
-
Reducing Agent Preparation: Prepare a fresh solution of a suitable reducing agent, such as sodium nitrite (B80452) followed by ceric ammonium (B1175870) nitrate, or triphenylphosphine. The choice and amount of quenching agent will depend on the reaction scale and solvent.
-
Slow Addition: Slowly and carefully add the quenching agent to the reaction mixture with stirring. Be aware of potential gas evolution.
-
Verification of Quenching: Use an appropriate analytical method (e.g., TLC with a stain that reacts with azides, or IR spectroscopy to monitor the disappearance of the azide peak at ~2100 cm⁻¹) to confirm the complete destruction of the azide.
-
Disposal of Quenched Mixture: Once the azide is confirmed to be destroyed, the resulting mixture should still be disposed of as hazardous chemical waste, following the procedures outlined for liquid waste below.
C. Contaminated Labware and Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
Table 2: Disposal of Contaminated Materials
| Material Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, weighing paper, pipette tips, absorbent pads) Collect in a designated, clearly labeled hazardous waste bag or container[2]. |
| Liquid Waste | (e.g., solvents from cleaning glassware) Collect in a labeled, sealed hazardous waste container. Do not pour down the drain[2]. |
| "Sharps" Waste | (e.g., needles, contaminated glassware) Dispose of in a designated, puncture-proof sharps container for hazardous chemical waste. |
III. Disposal Workflow and Decision Process
The following diagrams illustrate the logical flow for the proper disposal of this compound.
References
Safe Handling and Disposal of Azido-PEG1-Val-Cit-OH: A Guide for Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Azido-PEG1-Val-Cit-OH. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Compound Overview and Hazard Identification
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] It incorporates a reactive azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide that is susceptible to enzymatic cleavage.[][5]
The primary hazards associated with this compound stem from its organic azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, and light, posing a risk of explosive decomposition.[6] The azide ion is also highly toxic, with a toxicity profile similar to that of cyanide.[6][7] Furthermore, as the compound is often supplied as a lyophilized powder, inhalation of dust particles presents a respiratory hazard.[8]
Key Hazards:
-
Explosive Potential: Organic azides can decompose violently when subjected to energy input.[6]
-
High Acute Toxicity: The azide functional group is toxic.[6][7]
-
Formation of Hazardous Byproducts:
-
Contact with acids can generate highly toxic and explosive hydrazoic acid.[9]
-
Contact with heavy metals (e.g., copper, lead) or metal spatulas can form dangerously unstable and shock-sensitive metal azides.[7][9]
-
Use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can lead to the formation of explosive di- and tri-azidomethane.[6][9]
-
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound. The required equipment varies depending on the physical form of the compound being handled.
| Protection Type | Handling Solid/Lyophilized Powder | Handling Solutions | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Safety Goggles (Face shield recommended if splash risk exists) | Goggles must be ANSI Z87.1 certified. A face shield provides additional protection from splashes and unexpected energetic events.[8][10] |
| Hand | Double Nitrile Gloves | Double Nitrile Gloves | Provides protection against chemical contact. Change gloves immediately upon contamination. For highly toxic azides, wearing SilverShield™ gloves beneath the outer nitrile pair is recommended.[8][11] |
| Body | Laboratory Coat | Laboratory Coat | A standard lab coat protects skin and personal clothing from contamination.[8] |
| Respiratory | N95 Respirator or Dust Mask | Not generally required if handled in a fume hood | Essential to prevent inhalation of the potent lyophilized powder.[8] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain potential spills.
3.1. Preparation and Weighing (Solid Form)
-
Designate Work Area: Ensure the fume hood is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[6][9]
-
Don PPE: Put on all required PPE as specified in the table above for handling solids.
-
Equilibrate Compound: Before opening, allow the sealed container to warm to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Use non-metallic (e.g., ceramic or plastic) spatulas for weighing.[9] Weigh the desired amount of powder quickly to minimize exposure to air.
-
Storage: Store the compound at -20°C in a tightly sealed, light-protected container.[7]
3.2. Solution Preparation
-
Select Solvent: Use appropriate anhydrous solvents such as DMF or DMSO. Avoid all halogenated and acidic solvents.[6]
-
Dissolution: In the fume hood, add the solvent to the vessel containing the weighed powder. Cap the vessel and mix gently to dissolve. Sonication may be used cautiously to aid dissolution.
-
Storage of Solutions: If necessary, store solutions in single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles. Solutions at -20°C should be used within a month, while those at -80°C may be stable for up to six months.[8][12]
Caption: Workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal is critical to prevent the formation of explosive compounds in waste streams.
4.1. General Principles
-
Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Incompatibilities: Never mix azide waste with acidic waste, heavy metal waste, or halogenated solvent waste.[9]
-
No Drain Disposal: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.[11]
4.2. Disposal of Contaminated Solids
-
Place all contaminated solid waste (e.g., gloves, pipette tips, weigh boats, paper towels) into the designated "Azide Waste" container for pickup by your institution's hazardous waste management service.
4.3. Disposal of Liquid Waste
-
Concentrated Waste: Collect all concentrated solutions and unused material in a compatible, sealed, and clearly labeled hazardous waste container.
-
Deactivation of Dilute Solutions (≤5%): Dilute aqueous solutions of azides can be chemically deactivated before disposal. This procedure must be performed in a chemical fume hood.[11]
-
Setup: Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Preparation of Nitrite (B80452) Solution: Prepare a 20% aqueous solution of sodium nitrite. Use 1.5 grams of sodium nitrite for every 1 gram of sodium azide in the waste solution.
-
Deactivation: While stirring vigorously, add the sodium nitrite solution dropwise to the azide solution. The reaction generates nitric oxide gas and should be performed slowly.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution.
-
Final Disposal: Pour the neutralized, deactivated solution into a hazardous waste container for disposal through your institution's environmental health and safety program.
-
Emergency Procedures
-
Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection) and absorb the spill with a non-reactive absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the contaminated absorbent into the designated azide waste container.
-
For large spills, evacuate the lab, post a warning sign, and contact your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 6. ucd.ie [ucd.ie]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. benchchem.com [benchchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. uvic.ca [uvic.ca]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
